Mepenzolate Bromide
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1956.
See also: Mepenzolate (has active moiety).
Properties
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26NO3.BrH/c1-22(2)15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h3-8,10-13,19,24H,9,14-16H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRNZNSGDSFFIR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25990-43-6 (Parent) | |
| Record name | Mepenzolate bromide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023252 | |
| Record name | Mepenzolate bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>63.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648464 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
76-90-4 | |
| Record name | Mepenzolate bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepenzolate bromide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEPENZOLATE BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MEPENZOLATE BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mepenzolate bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mepenzolate bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPENZOLATE BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APX8D32IX1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mepenzolate Bromide: A Technical Guide to its Mechanism of Action on Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of Mepenzolate Bromide on muscarinic acetylcholine receptors. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its pharmacology, the experimental protocols for its characterization, and its effects on downstream signaling pathways.
Core Mechanism of Action at Muscarinic Receptors
This compound is a synthetic quaternary ammonium anticholinergic agent that functions as a post-ganglionic parasympathetic inhibitor.[1][2] Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors.[3][4] By blocking these receptors, this compound effectively reduces the physiological effects of parasympathetic nerve stimulation. This inhibitory action leads to a decrease in gastric acid and pepsin secretion, as well as the suppression of spontaneous contractions of the colon.[2][5]
The chemical structure of this compound, specifically its quaternary ammonium group, confers high polarity to the molecule. This characteristic is believed to limit its ability to cross the blood-brain barrier, thereby reducing the potential for central nervous system effects. Mepenzolate has demonstrated activity as an antagonist at M1, M3, and M5 muscarinic receptor subtypes.
Quantitative Data: Muscarinic Receptor Binding Profile
The binding affinity of this compound for the individual muscarinic receptor subtypes is a critical determinant of its pharmacological profile. The following table summarizes the available quantitative data on its binding affinities, expressed as the inhibitor constant (Kᵢ).
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Assay Type | Reference |
| M₁ | This compound | Data Not Available | - | - | - |
| M₂ | This compound | Data Not Available | - | - | - |
| M₃ | This compound | 2.60 | Human | Displacement of [³H]NMS from CHO-K1 cells | BindingDB |
| M₃ | This compound | 5.30 | Human | Displacement of [³H]NMS from CHO-K1 cell membranes | BindingDB |
| M₄ | This compound | Data Not Available | - | - | - |
| M₅ | This compound | Data Not Available | - | - | - |
Downstream Signaling Pathways: Inhibition by this compound
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses upon activation by acetylcholine. This compound, as a competitive antagonist, inhibits these signaling cascades. The five muscarinic receptor subtypes are broadly categorized into two major signaling pathways based on their G-protein coupling:
-
Gq/11-Coupled Receptors (M₁, M₃, M₅): These receptors, upon activation, stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
-
Gi/o-Coupled Receptors (M₂, M₄): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
The following diagrams illustrate these pathways and the point of inhibition by this compound.
Key Experimental Protocols
The characterization of this compound's interaction with muscarinic receptors involves a series of in vitro pharmacological assays. The following sections detail the methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for each muscarinic receptor subtype.
-
Objective: To quantify the affinity of this compound for M₁-M₅ muscarinic receptors.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
This compound stock solution.
-
Non-specific binding control: A high concentration of a non-labeled, non-selective muscarinic antagonist (e.g., 1 µM Atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
96-well plates.
-
Cell harvester and scintillation counter.
-
-
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells. Add a fixed concentration of [³H]-NMS (typically at a concentration close to its Kₑ value) to all wells.
-
Test Compound Addition: Add increasing concentrations of this compound to the experimental wells.
-
Control Wells:
-
Total Binding: Add only assay buffer and [³H]-NMS.
-
Non-specific Binding: Add assay buffer, [³H]-NMS, and a high concentration of the non-labeled antagonist (e.g., Atropine).
-
-
Membrane Addition: Add the cell membrane preparation expressing the specific muscarinic receptor subtype to all wells.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) from the resulting competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
-
Inositol Monophosphate (IP1) Accumulation Assay (for M₁, M₃, M₅)
This functional assay measures the ability of this compound to antagonize the agonist-induced activation of Gq/11-coupled muscarinic receptors.
-
Objective: To determine the functional antagonist potency (IC₅₀) of this compound at M₁, M₃, and M₅ receptors.
-
Materials:
-
Whole cells expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293).
-
Muscarinic agonist (e.g., Carbachol).
-
This compound stock solution.
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
IP1 detection kit (e.g., HTRF-based assay).
-
384-well white plates.
-
Plate reader capable of HTRF detection.
-
-
Procedure:
-
Cell Plating: Seed the cells in 384-well white plates and culture overnight.
-
Compound Pre-incubation: Remove the culture medium and add varying concentrations of this compound (or vehicle control) to the cells. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (typically an EC₈₀ concentration to achieve a robust signal) to all wells (except for the basal control wells).
-
Incubation: Incubate the plate at 37°C for a predetermined time to allow for IP1 accumulation (e.g., 30-60 minutes).
-
Cell Lysis and IP1 Detection: Lyse the cells and perform the IP1 detection assay according to the manufacturer's protocol (e.g., by adding HTRF reagents).
-
Plate Reading: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis:
-
Generate a standard curve to convert the HTRF ratio to IP1 concentration.
-
Plot the IP1 concentration against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
-
Cyclic AMP (cAMP) Inhibition Assay (for M₂, M₄)
This functional assay assesses the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase via Gi/o-coupled muscarinic receptors.
-
Objective: To determine the functional antagonist potency (IC₅₀) of this compound at M₂ and M₄ receptors.
-
Materials:
-
Whole cells expressing the muscarinic receptor subtype of interest.
-
Muscarinic agonist (e.g., Acetylcholine).
-
Adenylyl cyclase activator (e.g., Forskolin).
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well plates.
-
Plate reader compatible with the chosen detection technology.
-
-
Procedure:
-
Cell Plating: Seed cells in 384-well plates and culture overnight.
-
Compound Pre-incubation: Treat cells with varying concentrations of this compound (or vehicle) for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a mixture of the muscarinic agonist and Forskolin to the wells. Forskolin is used to stimulate cAMP production, and the agonist will inhibit this stimulation through the Gi/o pathway.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.
-
Plate Reading: Read the plate on the appropriate plate reader.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.
-
-
Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the in vitro pharmacological characterization of a muscarinic receptor antagonist like this compound.
References
- 1. innoprot.com [innoprot.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Mepenzolate Bromide: An In-Depth Technical Guide to its Anti-inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mepenzolate Bromide, a well-established muscarinic receptor antagonist, has demonstrated significant anti-inflammatory properties that appear to be independent of its anticholinergic activity. This technical guide provides a comprehensive overview of the current understanding of the molecular signaling pathways modulated by this compound in the context of inflammation. While the complete picture is still under investigation, evidence points towards the modulation of the Nuclear Factor-kappa B (NF-κB) signaling cascade. This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated signaling pathways to facilitate further research and drug development efforts.
Core Anti-inflammatory Mechanism: A Muscarinic Receptor-Independent Pathway
This compound is a quaternary ammonium anticholinergic agent. Its primary clinical use has been in the treatment of gastrointestinal disorders due to its ability to antagonize muscarinic acetylcholine receptors, leading to a reduction in smooth muscle spasms.[1] However, research has unveiled a distinct anti-inflammatory facet of this molecule.
A key finding supporting a separate mechanism for its anti-inflammatory effects comes from stereoisomer studies. The bronchodilatory activity of this compound, which is dependent on muscarinic M3 receptor antagonism, is superior in its (R)-enantiomer compared to the (S)-enantiomer. In contrast, the anti-inflammatory activity is indistinguishable between the two enantiomers.[2] This stereoselectivity difference strongly suggests that the anti-inflammatory actions are not mediated through the same muscarinic receptor interactions responsible for its bronchodilator effects.
Further evidence for a muscarinic receptor-independent pathway is suggested by studies where this compound was identified as an inhibitor of the G-protein coupled receptor 109A (GPR109A). Activation of GPR109A is known to have anti-inflammatory effects, including the suppression of NF-κB.[2][3] Since this compound is an inhibitor of this receptor yet exhibits anti-inflammatory properties, its mechanism of action is likely independent of GPR109A signaling.
The NF-κB Signaling Pathway: A Potential Target
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal regulators of the inflammatory response.[4] They control the expression of a vast array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target inflammatory genes.[5]
While direct evidence detailing this compound's interaction with specific components of the NF-κB pathway is still emerging, its ability to mitigate inflammation in preclinical models suggests a potential modulatory role. The following diagram illustrates the canonical NF-κB signaling pathway, a likely target for the anti-inflammatory action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
Mepenzolate Bromide: A Technical Guide to Muscarinic Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepenzolate bromide is a synthetic anticholinergic agent, classified as a quaternary ammonium compound. It has been historically utilized for its effects on the gastrointestinal tract, primarily in the treatment of peptic ulcers. Its therapeutic action is mediated through competitive antagonism of muscarinic acetylcholine receptors (mAChRs). A comprehensive understanding of its binding affinity and functional selectivity across the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is crucial for elucidating its pharmacological profile and exploring its potential for other therapeutic applications. This technical guide provides an in-depth overview of the muscarinic receptor subtype selectivity of this compound, including available binding data, detailed experimental protocols for its characterization, and visualization of the relevant signaling pathways.
Muscarinic Receptor Subtype Selectivity of this compound
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. Publicly available pharmacological data indicates that this compound exhibits antagonist activity at the M1 and M3 receptor subtypes, with potential activity at the M5 subtype as well[1]. Its effects on the M2 and M4 receptors are less definitively characterized in the readily available literature. The antagonism at M3 receptors is consistent with its known effects on reducing smooth muscle contraction and glandular secretions[1]. One study has also suggested that the (R)-enantiomer of mepenzolate demonstrates a higher affinity for the M3 receptor compared to the (S)-enantiomer.
Data Presentation
| Receptor Subtype | Reported Activity of this compound | Quantitative Data (pKi or pA2) |
| M1 | Antagonist[1] | Not available in searched literature |
| M2 | Not definitively characterized | Not available in searched literature |
| M3 | Antagonist[1][2] | Not available in searched literature |
| M4 | Not definitively characterized | Not available in searched literature |
| M5 | Potential Antagonist[1] | Not available in searched literature |
Experimental Protocols
To determine the muscarinic receptor subtype selectivity of a compound like this compound, a combination of radioligand binding assays and functional assays are employed. The following are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay determines the affinity of this compound for each of the five muscarinic receptor subtypes by measuring its ability to displace a known radiolabeled muscarinic antagonist.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for human M1, M2, M3, M4, and M5 muscarinic receptors.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5)[3].
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist[4][5][6].
-
Non-specific binding control: Atropine (1 µM) or another suitable high-affinity muscarinic antagonist[4].
-
Test Compound: this compound, dissolved in an appropriate vehicle.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Instrumentation: Microplate scintillation counter, cell harvester.
Procedure:
-
Membrane Preparation:
-
Culture CHO cells expressing the specific muscarinic receptor subtype to near confluency.
-
Harvest the cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 10-20 µ g/well .
-
-
Competition Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add increasing concentrations of this compound.
-
Add a fixed concentration of [³H]-NMS (typically at or below its Kd value).
-
For determination of non-specific binding, add 1 µM atropine in separate wells.
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements to obtain specific binding.
-
Plot the percentage of specific binding of [³H]-NMS as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Functional Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).
Objective: To determine the functional potency (IC50 and pA2) of this compound as an antagonist at M1, M3, and M5 muscarinic receptors.
Materials:
-
Cell Lines: CHO-K1 cells stably expressing human M1, M3, or M5 muscarinic receptors.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: A fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation)[10].
Procedure:
-
Cell Plating:
-
Seed the CHO cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium indicator dye solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes.
-
-
Antagonist Incubation:
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of carbachol (typically the EC80 concentration) to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response as a function of the log concentration of this compound.
-
Determine the IC50 value for this compound's inhibition of the agonist response.
-
To determine the pA2 value, perform a Schild analysis by measuring the rightward shift in the agonist (carbachol) concentration-response curve in the presence of different fixed concentrations of this compound.
-
Mandatory Visualization
Muscarinic Receptor Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the five muscarinic receptor subtypes.
Caption: Gq/11-coupled M1, M3, and M5 receptor signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the Interaction of McN-A-343 with the M2 Muscarinic Receptor Using its Nitrogen Mustard Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Differential effects of carbachol on calcium entry and release in CHO cells expressing the m3 muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
Mepenzolate Bromide: A Technical Guide for Gastrointestinal Motility Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of mepenzolate bromide, a quaternary ammonium antimuscarinic agent with applications in the study of gastrointestinal (GI) motility disorders. This document consolidates key information on its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for both in vitro and in vivo research are provided to facilitate further investigation into its therapeutic potential. The guide also includes visualizations of relevant signaling pathways and experimental workflows to support a comprehensive understanding of this compound's role in gastroenterological research.
Introduction
This compound is a synthetic anticholinergic drug that acts as a post-ganglionic parasympathetic inhibitor.[1][2] Chemically, it is 3-((hydroxydiphenylacetyl)oxy)-1,1-dimethylpiperidinium bromide. Its primary therapeutic application has been as an adjunctive therapy for peptic ulcer disease, owing to its ability to decrease gastric acid and pepsin secretion and to suppress spontaneous contractions of the colon.[1] By blocking the action of acetylcholine on muscarinic receptors within the gastrointestinal tract, this compound effectively reduces intestinal motility, making it a valuable tool for research into GI motility disorders.[3][4]
Mechanism of Action
This compound exerts its pharmacological effects by competitively antagonizing muscarinic acetylcholine receptors.[4] In the gastrointestinal tract, smooth muscle cells predominantly express M2 and M3 muscarinic receptor subtypes.[5][6] The binding of acetylcholine to these receptors initiates a signaling cascade that leads to smooth muscle contraction. This compound blocks these receptors, thereby inhibiting the contractile response.
The M3 receptor is coupled to the Gq/11 protein. Its activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction.[7]
The M2 receptor is coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] While M3 receptor activation is the primary driver of contraction, M2 receptor stimulation can potentiate this effect by counteracting the relaxant effects of pathways that increase cAMP.
This compound's antagonism of these receptors, particularly the M3 subtype, is the basis for its inhibitory effect on gastrointestinal motility.
Signaling Pathway of Muscarinic Receptor Antagonism
Pharmacodynamics and Pharmacokinetics
The primary pharmacodynamic effect of this compound is the reduction of smooth muscle tone and motility in the gastrointestinal tract. Quantitative data on its binding affinity and efficacy are crucial for understanding its potency and selectivity.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Ki (nM) | Assay Description |
| Human Muscarinic M3 | This compound | 2.60 | Displacement of [3H]NMS from human M3R expressed in CHOK1 cells.[1] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Remarks |
| Absorption | ||
| Oral Bioavailability | Low | A significant portion of an oral dose is excreted in the feces, suggesting incomplete absorption.[8] |
| Distribution | ||
| Volume of Distribution (Vd) | Not Available | |
| Protein Binding | Not Available | |
| Metabolism | ||
| Metabolic Pathways | Not well defined | Likely metabolized in the liver. |
| Excretion | ||
| Urinary Excretion | 3% to 22% | Percentage of an orally administered dose excreted in the urine over 5 days.[8] |
| Fecal Excretion | Majority of oral dose | The unabsorbed portion of the drug is eliminated in the feces.[8] |
| Elimination | ||
| Half-life (t1/2) | Not Available | |
| Clearance | Not Available |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the effects of this compound on gastrointestinal motility.
In Vitro Analysis: Isolated Guinea Pig Ileum Assay
This classic pharmacological preparation is used to evaluate the spasmolytic activity of anticholinergic drugs.
Objective: To determine the inhibitory effect of this compound on acetylcholine-induced contractions of the isolated guinea pig ileum.
Materials:
-
Male guinea pig (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Acetylcholine (ACh) stock solution
-
This compound stock solution
-
Isolated organ bath system with a transducer and data acquisition software
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize the guinea pig and exsanguinate.
-
Open the abdominal cavity and carefully isolate a segment of the terminal ileum.
-
Flush the lumen of the ileum segment with fresh Tyrode's solution to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
Suspend one segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 g, washing with fresh Tyrode's solution every 15 minutes.
-
Record a baseline of spontaneous contractions.
-
Construct a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of ACh to the organ bath and recording the contractile response.
-
Wash the tissue thoroughly with Tyrode's solution until the response returns to baseline.
-
Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).
-
In the presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.
-
Analyze the data to determine the EC50 of acetylcholine in the absence and presence of this compound and calculate the pA2 value for this compound to quantify its antagonist potency.
Experimental Workflow: Isolated Guinea Pig Ileum Assay
In Vivo Analysis: Charcoal Meal Gastrointestinal Transit Test in Mice
This method is used to assess the effect of a test compound on overall gastrointestinal transit time.
Objective: To evaluate the inhibitory effect of this compound on gastrointestinal transit in mice.
Materials:
-
Male mice (e.g., C57BL/6, 20-25 g)
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
This compound solution
-
Vehicle control (e.g., saline or water)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Fast the mice overnight (approximately 12-18 hours) with free access to water.
-
Randomly divide the mice into control and treatment groups.
-
Administer this compound or vehicle to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before the charcoal meal.
-
At time zero, administer the charcoal meal (e.g., 0.1 mL/10 g body weight) to all mice via oral gavage.
-
After a fixed period (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.
-
Immediately perform a laparotomy and carefully excise the entire small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat on a surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading front of the charcoal.
-
Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Compare the percentage of transit between the this compound-treated group and the control group.
Experimental Workflow: Charcoal Meal Transit Test
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of muscarinic acetylcholine receptors in the regulation of gastrointestinal motility. Its mechanism of action as a competitive antagonist at M3 receptors is well-established. This guide provides a consolidated resource of its known pharmacodynamic and pharmacokinetic properties, alongside detailed experimental protocols to facilitate its use in a research setting. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its potential in preclinical models of gastrointestinal motility disorders.
References
- 1. youtube.com [youtube.com]
- 2. STRUCTURAL BASES OF GASTROINTESTINAL MOTILITY CHANGES IN PARKINSON’S DISEASE: STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ijper.org [ijper.org]
- 5. Guinea Pig Ileum Experiment - 324 Words | Bartleby [bartleby.com]
- 6. Pharmacological Experiments on Isolated Guinea Pig Ileum [collegeofpharmacy.com]
- 7. A simple automated approach to measure mouse whole gut transit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Mepenzolate Bromide Receptor Binding Affinity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepenzolate bromide is a synthetic quaternary ammonium anticholinergic agent.[1] It functions as a muscarinic acetylcholine receptor antagonist, primarily targeting receptors in the gastrointestinal tract to reduce gastric acid secretion and intestinal motility.[2][3][4][5] This has led to its use in the treatment of peptic ulcers and other gastrointestinal disorders.[2][5] Understanding the binding affinity of this compound to the five subtypes of muscarinic acetylcholine receptors (M1-M5) is crucial for elucidating its pharmacological profile, selectivity, and potential off-target effects. This document provides detailed protocols for conducting a radioligand binding affinity assay for this compound and presents available binding affinity data.
Receptor Binding Affinity Data
The affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the available binding affinity data for this compound at human muscarinic acetylcholine receptors.
| Receptor Subtype | Ki (nM) | IC50 (nM) | Radioligand Used | Cell Line | Reference |
| M1 | Data not available | Data not available | [3H]-Pirenzepine | CHO-K1 | |
| M2 | Data not available | Data not available | [3H]-AF-DX 384 | CHO-K1 | |
| M3 | 2.60 | Data not available | [3H]-N-Methylscopolamine ([3H]-NMS) | CHO-K1 | BindingDB |
| M4 | Data not available | Data not available | [3H]-Pirenzepine | CHO-K1 | |
| M5 | Data not available | Data not available | [3H]-N-Methylscopolamine ([3H]-NMS) | CHO-K1 |
Experimental Protocols
This section outlines a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the five muscarinic receptor subtypes (M1-M5).
Materials and Reagents
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligands:
-
[³H]-Pirenzepine for M1 and M4 receptors.
-
[³H]-AF-DX 384 for M2 receptors.
-
[³H]-N-Methylscopolamine ([³H]-NMS) for M3 and M5 receptors.
-
-
This compound: Stock solution of known concentration.
-
Non-specific Binding Control: Atropine or another suitable muscarinic antagonist at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester.
-
Scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Experimental Workflow Diagram
Figure 1. Experimental workflow for the this compound radioligand binding assay.
Step-by-Step Protocol
-
Cell Membrane Preparation:
-
Culture CHO-K1 cells expressing the muscarinic receptor subtype of interest to confluency.
-
Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold assay buffer and homogenize using a Polytron or similar device.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane preparations at -80°C until use.
-
-
Competition Binding Assay:
-
Thaw the membrane preparations on ice.
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand at a concentration close to its Kd, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-labeled antagonist (e.g., 10 µM atropine), and membrane preparation.
-
Competition Binding: Serial dilutions of this compound, radioligand, and membrane preparation.
-
-
The final assay volume is typically 200-250 µL.
-
Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium. The optimal time and temperature should be determined empirically.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Quickly wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filters in scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Allow the vials to sit in the dark for at least 4 hours to reduce chemiluminescence.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Muscarinic Receptor Signaling Pathways
This compound, as a muscarinic antagonist, blocks the signaling pathways initiated by acetylcholine. The five muscarinic receptor subtypes couple to different G proteins and elicit distinct downstream cellular responses.
Signaling Pathway Diagram
Figure 2. Signaling pathways of muscarinic acetylcholine receptors and the antagonistic action of this compound.
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Upon activation by acetylcholine, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of these receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.
Conclusion
The protocols and information provided in this document serve as a comprehensive guide for researchers investigating the receptor binding affinity of this compound. A thorough understanding of its interaction with muscarinic receptor subtypes is essential for its continued pharmacological characterization and the development of more selective therapeutic agents. Further research is warranted to fully elucidate the binding affinities of this compound across all five muscarinic receptor subtypes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. BindingDB Entry 50044502: Synthesis and biological comparison of enantiomers of this compound, a muscarinic receptor antagonist with bronchodilatory and anti-inflammatory activities. | CiNii Research [cir.nii.ac.jp]
- 3. mdpi.com [mdpi.com]
- 4. <p>Regional differences in the binding of selective muscarinic receptor antagonists in rat brain: comparison with minimum-energy conformations</p> [scholars.utoledo.edu]
- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Mepenzolate Bromide in Human Plasma and Urine by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Mepenzolate Bromide in biological matrices, specifically human plasma and urine. The described protocol utilizes a reverse-phase HPLC system coupled with a UV detector, offering a reliable and accessible approach for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The method involves a straightforward solid-phase extraction (SPE) procedure for sample cleanup and concentration, ensuring high recovery and minimal matrix effects. This document provides comprehensive experimental protocols, data presentation in tabular format, and a graphical representation of the analytical workflow.
Introduction
This compound is a quaternary ammonium compound with anticholinergic properties, primarily used to treat gastrointestinal disorders. Accurate quantification of this compound in biological fluids is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of pharmaceutical compounds in biological specimens due to its high precision, accuracy, and sensitivity.[1] This application note presents a detailed protocol for the analysis of this compound in human plasma and urine.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in biological samples is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., Propantheline Bromide (>98% purity)
-
HPLC grade acetonitrile and methanol
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Deionized water (18.2 MΩ·cm)
-
Human plasma and urine (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the instrumental and chromatographic conditions.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile: 20 mM Ammonium Acetate buffer (pH 4.5, adjusted with formic acid) (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Internal Standard (IS) | Propantheline Bromide |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to obtain concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free plasma or urine to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Sample Thawing: Thaw frozen plasma or urine samples at room temperature.
-
Internal Standard Spiking: To 500 µL of the biological sample (plasma or urine), add 50 µL of the Internal Standard working solution (e.g., 100 ng/mL).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute this compound and the IS from the cartridge using 2 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase and vortex for 30 seconds.
-
Injection: Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation Summary
The analytical method should be validated according to standard guidelines. The following table summarizes typical acceptance criteria and representative data for method validation.
| Validation Parameter | Acceptance Criteria | Representative Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 10 - 1000 ng/mL | 10 - 1000 ng/mL |
| Precision (%RSD) | Intra-day: ≤ 15% Inter-day: ≤ 15% | Intra-day: < 6% Inter-day: < 8% |
| Accuracy (%RE) | Within ±15% of the nominal concentration | -7.5% to 9.2% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 | 10 ng/mL |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 3 ng/mL |
Data Presentation
The quantitative data for the calibration curve and the precision and accuracy of the QC samples are presented in the tables below.
Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 10 | 0.12 |
| 25 | 0.31 |
| 50 | 0.62 |
| 100 | 1.25 |
| 250 | 3.10 |
| 500 | 6.22 |
| 1000 | 12.45 |
| Regression Equation | y = 0.0124x + 0.005 |
| Correlation Coefficient (r²) | 0.998 |
Precision and Accuracy Data for QC Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Measured Conc. (ng/mL) ± SD | Accuracy (%) | Precision (%RSD) | Inter-day (n=18) Measured Conc. (ng/mL) ± SD | Accuracy (%) | Precision (%RSD) |
| Low | 30 | 28.9 ± 1.5 | -3.7 | 5.2 | 29.5 ± 2.1 | -1.7 | 7.1 |
| Mid | 300 | 305.1 ± 12.8 | 1.7 | 4.2 | 309.6 ± 19.8 | 3.2 | 6.4 |
| High | 800 | 788.0 ± 31.5 | -1.5 | 4.0 | 792.8 ± 45.2 | -0.9 | 5.7 |
Conclusion
The HPLC method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma and urine. The sample preparation protocol is straightforward, and the chromatographic conditions are optimized for good resolution and peak shape. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for a wide range of research and clinical applications.
References
Application Notes and Protocols for Testing Mepenzolate Bromide Efficacy in Animal Models of COPD
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation.[1] Animal models are indispensable tools for understanding the pathophysiology of COPD and for the preclinical evaluation of novel therapeutics. This document provides detailed application notes and protocols for utilizing various animal models of COPD to test the efficacy of Mepenzolate Bromide, a muscarinic antagonist with demonstrated anti-inflammatory and bronchodilatory properties.[1][2]
This compound has been shown to ameliorate elastase-induced airspace enlargement and respiratory dysfunction in murine models, suggesting its potential as a therapeutic agent for COPD.[2] Its mechanism of action involves the blockade of muscarinic receptors and has been linked to the suppression of the pro-inflammatory transcription factor NF-κB and the restoration of histone deacetylase 2 (HDAC2) activity, which is often impaired in COPD.[2]
These notes provide protocols for inducing COPD in rodents using elastase, lipopolysaccharide (LPS), and cigarette smoke (CS), as well as methodologies for evaluating the therapeutic efficacy of this compound.
Animal Models of COPD
The selection of an appropriate animal model is critical for studying specific aspects of COPD pathophysiology. The most commonly employed models involve induction via porcine pancreatic elastase (PPE), lipopolysaccharide (LPS), or exposure to cigarette smoke (CS).[3]
Elastase-Induced Emphysema Model
This model is characterized by the rapid development of emphysema following the instillation of elastase, which degrades lung elastin.[3]
Protocol:
-
Animals: C57BL/6 mice (female, 8-10 weeks old).
-
Reagents: Porcine Pancreatic Elastase (PPE), sterile saline.
-
Procedure:
-
Anesthetize mice via intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).
-
Suspend the anesthetized mouse on a surgical board at a 60-degree angle.
-
Intratracheally or oropharyngeally instill a single dose of PPE (0.2 IU in 50 µL of sterile saline).[4][5]
-
Allow the mice to recover in a warm cage.
-
Efficacy of this compound can be tested by administering the compound (e.g., intratracheally) prior to or concurrently with PPE instillation.
-
Assessments are typically performed 14 to 21 days post-elastase administration.[3]
-
Lipopolysaccharide (LPS)-Induced Inflammation Model
LPS, a component of Gram-negative bacteria, induces a robust inflammatory response in the lungs, characterized by neutrophilic influx, which is a key feature of COPD.
Protocol:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Reagents: Lipopolysaccharide (from E. coli O55:B5), sterile saline.
-
Procedure:
-
Anesthetize animals as described above.
-
For a chronic inflammation model, instill LPS (e.g., 5 µg in 50 µL saline for mice, or 0.2 ml of 1.0 µg/µL for rats) intratracheally twice a week for up to 12 weeks.[6][7]
-
For acute exacerbation models, a single LPS instillation (1 mg/kg) can be administered to animals with pre-existing emphysema.[8]
-
This compound can be administered prior to each LPS instillation to evaluate its anti-inflammatory effects.
-
Assessments can be performed at various time points, with significant inflammatory changes observed as early as 24-72 hours after LPS administration.[9]
-
Cigarette Smoke (CS)-Induced COPD Model
This model most closely mimics the primary etiology of human COPD and can induce features of both chronic bronchitis and emphysema.[10]
Protocol:
-
Animals: A/J mice or Sprague-Dawley rats.
-
Equipment: Whole-body or nose-only smoking chamber.
-
Procedure:
-
Expose animals to the smoke of research-grade cigarettes (e.g., 3R4F) for a specified duration.
-
Acute Exposure: Exposure for several hours a day for 3-5 consecutive days to study acute inflammatory responses.
-
Chronic Exposure: Exposure for 4-6 hours daily, 5 days a week, for 3-6 months to induce emphysema and airway remodeling.[10]
-
This compound can be administered (e.g., via inhalation) before each smoke exposure session.
-
Assessments are typically performed at the end of the exposure period.
-
Efficacy Evaluation Protocols
Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL is performed to collect cells and soluble components from the lower respiratory tract to assess inflammation.
Protocol:
-
Reagents: Sterile phosphate-buffered saline (PBS).
-
Procedure:
-
Euthanize the animal via an overdose of anesthetic.
-
Expose the trachea and make a small incision.
-
Insert a cannula into the trachea and secure it with a suture.
-
Instill and gently aspirate 1 mL of sterile PBS three to five times.[11][12]
-
Pool the collected BAL fluid and keep it on ice.
-
Centrifuge the BAL fluid to separate the cells from the supernatant.
-
Cell Analysis: Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with Diff-Quik for differential cell counts (macrophages, neutrophils, lymphocytes, eosinophils).
-
Supernatant Analysis: Store the supernatant at -80°C for subsequent analysis of cytokines (e.g., TNF-α, IL-1β, IL-6, KC/CXCL1) using ELISA or multiplex assays.[12]
-
Histological Assessment of Lung Tissue
Histology is used to visualize and quantify the structural changes in the lungs, particularly the extent of emphysema.
Protocol:
-
Reagents: 4% paraformaldehyde or 10% neutral buffered formalin, paraffin, hematoxylin and eosin (H&E) stain.
-
Procedure:
-
Following euthanasia and BAL, perfuse the lungs with saline.
-
Inflate the lungs with fixative at a constant pressure (e.g., 25 cm H₂O) and ligate the trachea.
-
Immerse the inflated lungs in fixative for at least 24 hours.
-
Process the fixed lung tissue and embed in paraffin.
-
Cut 5 µm sections and stain with H&E.
-
Morphometric Analysis: Capture digital images of the stained sections. Quantify emphysema by measuring the mean linear intercept (Lm), which is an indicator of the average airspace size. This is calculated by overlaying a grid on the lung images and counting the number of times the lines intersect with alveolar walls.
-
Lung Function Measurement
Lung function tests are crucial for assessing the physiological impact of COPD and the bronchodilatory effects of this compound.
Protocol:
-
Equipment: A specialized system for measuring rodent lung function, such as the flexiVent.
-
Procedure:
-
Anesthetize and tracheostomize the animal.
-
Connect the animal to the ventilator.
-
Perform baseline measurements of respiratory mechanics, including resistance (Rrs) and elastance (Ers) or compliance (Crs).
-
To assess bronchodilator activity, induce bronchoconstriction with an agent like methacholine.
-
Administer this compound (e.g., via nebulization) and measure the reversal of bronchoconstriction.
-
Key parameters to evaluate include Forced Expiratory Volume in 0.1 seconds (FEV₀.₁), Forced Vital Capacity (FVC), and airway resistance.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁴) |
| Control | ||||
| COPD Model | ||||
| COPD + this compound (Low Dose) | ||||
| COPD + this compound (High Dose) |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in BAL Fluid (pg/mL)
| Treatment Group | TNF-α | IL-1β | IL-6 | KC (CXCL1) |
| Control | ||||
| COPD Model | ||||
| COPD + this compound (Low Dose) | ||||
| COPD + this compound (High Dose) |
Table 3: Effect of this compound on Lung Histology and Function
| Treatment Group | Mean Linear Intercept (µm) | Airway Resistance (cmH₂O·s/mL) | Lung Compliance (mL/cmH₂O) |
| Control | |||
| COPD Model | |||
| COPD + this compound (Low Dose) | |||
| COPD + this compound (High Dose) |
Signaling Pathways and Visualizations
This compound, as a muscarinic antagonist, is believed to exert its anti-inflammatory effects in COPD through the modulation of key signaling pathways.
This compound's Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory signaling pathway of this compound in COPD.
Experimental Workflow for Efficacy Testing
Caption: Experimental workflow for evaluating this compound efficacy in COPD models.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound displays beneficial effects in a mouse model of chronic obstructive pulmonary disease [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thorax.bmj.com [thorax.bmj.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Cytokines and Therapy in COPD [ouci.dntb.gov.ua]
- 9. Pro-inflammatory mechanisms of muscarinic receptor stimulation in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Respiratory System Mechanics in Mice using the Forced Oscillation Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Cholinergic Pathways in Inflammation: A Potential Pharmacotherapeutic Target for COPD [frontiersin.org]
Application Note: In Vitro Cell Culture Models for Evaluating the Anti-inflammatory Effects of Mepenzolate Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction Mepenzolate Bromide is a muscarinic receptor antagonist traditionally used for gastrointestinal disorders due to its ability to reduce gastric acid secretion and motility.[1][2] Recent studies have revealed its potential as an anti-inflammatory agent, demonstrating beneficial effects in animal models of chronic obstructive pulmonary disease (COPD) and diabetic wound healing by inhibiting inflammatory responses and reducing oxidative stress.[3][4][5] this compound's therapeutic potential is attributed to both its anti-inflammatory and bronchodilatory activities.[4][6] To further investigate its mechanism of action and screen its efficacy, robust in vitro models are essential. This document provides detailed protocols for utilizing cell culture systems to study the anti-inflammatory properties of this compound.
The protocols focus on a lipopolysaccharide (LPS)-stimulated macrophage model, a widely accepted method for screening anti-inflammatory compounds.[7][8] Macrophages are key players in the inflammatory response, and their activation by LPS leads to the production of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7] The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to this process and are common targets for anti-inflammatory drugs.[9][10][11]
Given this compound's use in gastrointestinal conditions, intestinal cell lines such as Caco-2, T84, and HT-29, particularly in co-culture with immune cells like THP-1 macrophages, represent a highly relevant and more complex model system for studying inflammatory bowel disease (IBD).[12][13][14] The methodologies described herein can be adapted for these advanced co-culture systems.
Experimental Workflow
The overall workflow for assessing the anti-inflammatory effects of this compound involves cell culture, induction of an inflammatory response, treatment with the compound, and subsequent analysis of key inflammatory markers and signaling pathways.
Protocol 1: Macrophage Culture and Treatment
This protocol describes the culture of RAW 264.7 murine macrophages, induction of inflammation with LPS, and treatment with this compound.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, or 96-well)
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells into appropriate culture plates at a density of 2x10⁵ cells/mL and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO. Note the final DMSO concentration should be <0.1% to avoid cytotoxicity.
-
Aspirate the old media from the cells.
-
Add fresh, serum-free DMEM containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (media with DMSO, if applicable).
-
Incubate for 1-2 hours (pre-treatment).
-
-
Inflammatory Stimulation:
-
Sample Collection:
-
Supernatant: Carefully collect the culture supernatant, centrifuge to remove cell debris, and store at -80°C for ELISA analysis.
-
Cell Lysate: Wash the remaining cells twice with ice-cold PBS. Lyse the cells directly in the plate using appropriate lysis buffers (e.g., TRIzol for RNA, RIPA buffer for protein). Store lysates at -80°C.
-
Protocol 2: Quantification of Pro-inflammatory Cytokines by ELISA
This protocol outlines a sandwich ELISA for measuring TNF-α and IL-6 protein levels in the collected culture supernatants.[15][16]
Materials:
-
Mouse TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, recombinant standard, and enzyme conjugate like HRP-Streptavidin)
-
96-well high-binding ELISA plates
-
Coating Buffer (e.g., bicarbonate buffer)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Diluent/Blocking Buffer (e.g., PBS with 10% FBS or 1% BSA)[17]
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Methodology:
-
Plate Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Seal the plate and incubate overnight at 4°C.[15][18]
-
Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[16]
-
Standard and Sample Incubation:
-
Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard in Assay Diluent (e.g., from 2000 pg/mL down to 15 pg/mL).[15]
-
Wash the plate 3 times. Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody: Wash the plate 5 times. Add 100 µL of the biotinylated detection antibody (diluted in Assay Diluent) to each well. Incubate for 1 hour at room temperature.[16]
-
Enzyme Conjugate: Wash the plate 5 times. Add 100 µL of HRP-Streptavidin solution to each well. Incubate for 30-60 minutes at room temperature, protected from light.
-
Development and Measurement:
-
Wash the plate 7 times. Add 100 µL of TMB Substrate Solution to each well.
-
Incubate until a color gradient develops (5-15 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[19]
Protocol 3: Analysis of Inflammatory Gene Expression by RT-qPCR
This protocol is for quantifying the mRNA expression of inflammatory genes (Tnf-α, Il-6, Nos2) relative to a housekeeping gene (Gapdh).[20][21]
Materials:
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
cDNA synthesis kit (Reverse Transcriptase)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (forward and reverse) for Tnf-α, Il-6, Nos2, and Gapdh
-
qPCR instrument
Methodology:
-
RNA Extraction: Extract total RNA from the cell lysates collected in Protocol 1 using an RNA extraction kit according to the manufacturer's instructions.[21] Quantify the RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a cDNA synthesis kit.[21][22] This involves a reverse transcription reaction.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix for each sample and primer set: SYBR Green Master Mix, forward primer, reverse primer, cDNA template, and nuclease-free water.
-
Run the reactions on a qPCR instrument using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[21]
-
-
Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the expression of target genes to the housekeeping gene (Gapdh) and comparing treated samples to the LPS-only control group.[21]
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling
This protocol is used to assess the activation of key inflammatory signaling proteins by measuring their phosphorylation status.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)[23][24]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Protein Extraction: Lyse cells collected in Protocol 1 with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[24]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Antibody Incubation:
-
Incubate the membrane with a specific primary antibody (e.g., anti-phospho-p65) overnight at 4°C, diluted in blocking buffer.[24]
-
Wash the membrane 3 times with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane 3 times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and the loading control (β-actin).
Data Presentation
Quantitative data should be presented in a clear, tabular format. The tables below show example data demonstrating a dose-dependent inhibitory effect of this compound.
Table 1: Effect of this compound on LPS-Induced Cytokine Secretion in RAW 264.7 Cells
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control (Untreated) | 25.4 ± 4.1 | 15.8 ± 3.5 |
| LPS (100 ng/mL) | 1850.6 ± 95.2 | 1230.1 ± 78.4 |
| LPS + Mepenzolate (1 µM) | 1680.3 ± 88.9 | 1150.7 ± 65.1 |
| LPS + Mepenzolate (10 µM) | 1125.7 ± 60.3 | 845.2 ± 50.2 |
| LPS + Mepenzolate (50 µM) | 650.1 ± 45.8 | 410.6 ± 33.9 |
| LPS + Mepenzolate (100 µM) | 310.9 ± 28.2 | 220.3 ± 21.7 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on LPS-Induced Inflammatory Gene Expression
| Treatment Group | Tnf-α (Fold Change) | Il-6 (Fold Change) |
|---|---|---|
| Control (Untreated) | 0.1 ± 0.02 | 0.2 ± 0.03 |
| LPS (100 ng/mL) | 1.00 (Reference) | 1.00 (Reference) |
| LPS + Mepenzolate (10 µM) | 0.65 ± 0.07 | 0.71 ± 0.08 |
| LPS + Mepenzolate (50 µM) | 0.28 ± 0.04 | 0.33 ± 0.05 |
| LPS + Mepenzolate (100 µM) | 0.12 ± 0.02 | 0.15 ± 0.03 |
Gene expression is normalized to LPS-treated cells. Data are presented as mean ± SD.
Table 3: Effect of this compound on NF-κB and p38 MAPK Activation
| Treatment Group | p-p65 / Total p65 (Ratio) | p-p38 / Total p38 (Ratio) |
|---|---|---|
| Control (Untreated) | 0.08 ± 0.01 | 0.11 ± 0.02 |
| LPS (100 ng/mL) | 1.00 (Reference) | 1.00 (Reference) |
| LPS + Mepenzolate (50 µM) | 0.41 ± 0.05 | 0.52 ± 0.06 |
| LPS + Mepenzolate (100 µM) | 0.19 ± 0.03 | 0.25 ± 0.04 |
Densitometry ratios are normalized to LPS-treated cells. Data are presented as mean ± SD.
Signaling Pathway Diagrams
Canonical NF-κB Signaling Pathway
The canonical NF-κB pathway is a primary driver of the inflammatory gene expression induced by LPS.[9][25] this compound may inhibit this pathway at one or more points, leading to reduced transcription of pro-inflammatory cytokines.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is another critical signaling cascade activated by cellular stress and inflammatory stimuli like LPS, contributing to the production of inflammatory mediators.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Chemical modification-mediated optimisation of bronchodilatory activity of mepenzolate, a muscarinic receptor antagonist with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound displays beneficial effects in a mouse model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound promotes diabetic wound healing by modulating inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Mepenzolate Derivatives With Long-Acting Bronchodilatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICI Journals Master List [journals.indexcopernicus.com]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. In vitro models and ex vivo systems used in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modeling human gastrointestinal inflammatory diseases using microphysiological culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inflammation CRO, Cellomatics, explores in vitro models to study Inflammatory Bowel Disease (IBD) - Cellomatics Biosciences [cellomaticsbio.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 17. bowdish.ca [bowdish.ca]
- 18. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. h-h-c.com [h-h-c.com]
- 20. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 21. 2.14 Quantification of pro and anti-inflammatory markers by RT-qPCR [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Studying Gastric Emptying in Rats Using Mepenzolate Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepenzolate Bromide is a synthetic antimuscarinic agent that acts as a competitive antagonist of acetylcholine at muscarinic receptors.[1][2] Its primary mechanism of action involves the blockade of postganglionic parasympathetic stimulation, leading to a reduction in smooth muscle tone and motility in the gastrointestinal (GI) tract.[2][3] This property makes this compound a valuable tool for researchers studying the physiological and pharmacological regulation of gastric emptying. By inhibiting the contractile activity of the stomach, this compound can be used to induce a state of delayed gastric emptying in animal models, providing a platform to investigate the efficacy of prokinetic agents or to understand the pathophysiology of conditions characterized by gastroparesis.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study gastric emptying in rats.
Mechanism of Action
This compound exerts its pharmacological effects by competitively inhibiting the binding of acetylcholine (ACh) to muscarinic receptors on the surface of smooth muscle cells in the stomach. In the gastrointestinal tract, the M2 and M3 muscarinic receptor subtypes are predominantly expressed and play a crucial role in regulating motility.
-
M3 Receptor Blockade: Acetylcholine released from parasympathetic nerve endings binds to M3 receptors, initiating a signaling cascade that leads to smooth muscle contraction and increased gastric motility. This compound, by blocking these receptors, directly antagonizes this contractile effect, resulting in a dose-dependent decrease in the rate of gastric emptying.
-
M2 Receptor Blockade: While M3 receptors are the primary mediators of smooth muscle contraction, M2 receptors are also present and contribute to the overall cholinergic response. Their blockade by this compound further contributes to the reduction in gastric motility.
The net effect of this compound is a reduction in the propulsive forces of the stomach, leading to a delay in the transit of gastric contents into the small intestine.
Signaling Pathway of Acetylcholine in Gastric Smooth Muscle Contraction
Caption: Acetylcholine signaling pathway in gastric smooth muscle contraction and its inhibition by this compound.
Experimental Protocols
Phenol Red Gastric Emptying Assay in Rats
This protocol is a widely used and reliable method for assessing gastric emptying in rats. It is based on the spectrophotometric quantification of a non-absorbable marker, phenol red, remaining in the stomach at a specific time point after oral administration.
Materials:
-
This compound
-
Phenol Red solution (0.5 mg/mL in 5% glucose solution)
-
Vehicle for this compound (e.g., sterile saline)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Surgical instruments for dissection
-
Homogenizer
-
Centrifuge
-
Spectrophotometer
-
0.1 N NaOH
-
20% Trichloroacetic acid (TCA) (w/v)
Procedure:
-
Animal Preparation:
-
House the rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Fast the rats for 18-24 hours before the experiment, with free access to water until 2 hours before the test meal.
-
-
Drug Administration:
-
Divide the rats into a control group and one or more experimental groups receiving different doses of this compound.
-
Administer this compound (or vehicle for the control group) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection 30 minutes before the administration of the phenol red test meal.
-
-
Test Meal Administration:
-
Administer 1.5 mL of the phenol red test meal to each rat via oral gavage.
-
-
Sample Collection:
-
At a predetermined time after the test meal (e.g., 20 minutes), euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately perform a laparotomy and clamp the pyloric and cardiac ends of the stomach to prevent leakage of the contents.
-
Carefully dissect out the stomach.
-
-
Phenol Red Extraction and Quantification:
-
Place the entire stomach in a tube containing a known volume of 0.1 N NaOH (e.g., 25 mL).
-
Homogenize the stomach and its contents thoroughly.
-
Allow the homogenate to settle for 1 hour at room temperature.
-
Take a 5 mL aliquot of the supernatant and add 0.5 mL of 20% TCA to precipitate proteins.
-
Centrifuge the mixture at 3000 rpm for 20 minutes.
-
To 1 mL of the resulting supernatant, add 4 mL of 0.5 N NaOH to develop the color.
-
Measure the absorbance of the final solution at 560 nm using a spectrophotometer.
-
-
Calculation of Gastric Emptying:
-
To determine the total amount of phenol red administered, a separate group of rats (n=3-5) should be euthanized immediately after receiving the test meal (0-minute control). The amount of phenol red recovered from this group represents 100% of the administered dose.
-
Gastric emptying (%) is calculated using the following formula: Gastric Emptying (%) = [1 - (Amount of phenol red in test group stomach / Average amount of phenol red in 0-minute control group stomach)] x 100
-
Experimental Workflow
Caption: Experimental workflow for the phenol red gastric emptying assay in rats.
Data Presentation
Table 1: Effect of Atropine on Gastric Emptying in Rats (Representative Data)
| Treatment Group | Dose (mg/kg, i.p.) | Gastric Emptying (%) |
| Control (Vehicle) | - | 55 ± 5 |
| Atropine | 0.03 | 40 ± 6 |
| Atropine | 0.1 | 25 ± 4 |
| Atropine | 0.3 | 22 ± 5 |
| Atropine | 1.0 | 15 ± 3 |
Data are presented as mean ± SEM. The gastric emptying was assessed 20 minutes after the administration of a phenol red test meal.
Logical Relationship of this compound's Action
Caption: Logical relationship of this compound's action leading to delayed gastric emptying for research applications.
Conclusion
This compound serves as an effective pharmacological tool for inducing delayed gastric emptying in rats, providing a valuable model for studying various aspects of gastrointestinal motility. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies. The expected outcome of this compound administration is a dose-dependent decrease in the rate of gastric emptying, which can be reliably quantified using the phenol red assay. This model can be instrumental in the development and evaluation of new therapeutic agents for motility disorders.
References
- 1. Effect of atropine sulfate on gastric emptying and gastrocecal transit time evaluated by using the [1-(13)C]acetic acid and lactose-[(13)C]ureide breath test in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of gastric emptying and secretion by pirenzepine and atropine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dipyrone in association with atropine inhibits the effect on gastric emptying induced by hypoglycemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
Mepenzolate Bromide: Application Notes and Protocols for Preclinical Respiratory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepenzolate Bromide is a muscarinic receptor antagonist traditionally used for gastrointestinal disorders.[1][2][3] Recent preclinical studies have unveiled its potential therapeutic efficacy in chronic obstructive pulmonary disease (COPD) due to its dual anti-inflammatory and bronchodilatory activities.[1][2][4] This document provides detailed application notes and experimental protocols for the administration and evaluation of this compound in preclinical respiratory studies, particularly in murine models of COPD.
Mechanism of Action in the Respiratory System
This compound exhibits a multifaceted mechanism of action in the context of respiratory disease. Its primary bronchodilatory effect is achieved through the blockade of muscarinic acetylcholine receptors (mAChRs), specifically the M3 subtype, on airway smooth muscle, leading to relaxation and improved airflow.[4][5][6][7]
Interestingly, its anti-inflammatory properties appear to be mediated, at least in part, through a muscarinic receptor-independent pathway.[5][6] Studies suggest that this compound can suppress inflammatory responses by inhibiting NADPH oxidase activity and the NF-κB signaling pathway.[4][5] This leads to a reduction in the production of reactive oxygen species (ROS) and pro-inflammatory mediators.[5] Furthermore, it has been shown to induce the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione-S-transferase (GST).[5]
Preclinical Models for Efficacy Testing
The most common preclinical models used to evaluate the efficacy of this compound in respiratory diseases are elastase-induced and cigarette smoke-induced emphysema in mice.[1][2][3] These models mimic key pathological features of human COPD, including airspace enlargement, chronic inflammation, and progressive decline in lung function.[2][8]
Data Presentation: Efficacy of this compound in a Murine Model of Elastase-Induced Emphysema
The following tables summarize the quantitative data from preclinical studies on the effects of intratracheally administered this compound.
Table 1: Dose-Dependent Bronchodilatory Effect of this compound
| This compound Dose (µg/kg, intratracheal) | Inhibition of Methacholine-Induced Airway Resistance | Duration of Action |
| 0.3 | Complete suppression[9] | Short-acting (<24 hours)[5] |
| 1.0 | Significant reduction | Short-acting (<24 hours)[5] |
| 3.0 | Significant reduction | Short-acting (<24 hours)[5] |
Table 2: Anti-inflammatory Effect of this compound on Bronchoalveolar Lavage Fluid (BALF) Cellularity
| Treatment Group | This compound Dose (µg/kg, intratracheal) | Total Cell Count (cells/mL) in BALF | Neutrophil Count (cells/mL) in BALF |
| Control (Saline) | N/A | Baseline | Baseline |
| PPE (15 U/kg) | N/A | Significantly Increased | Significantly Increased |
| PPE + this compound | 38 | Significantly Reduced vs. PPE[9] | Significantly Reduced vs. PPE[9] |
Table 3: Effect of this compound on Lung Mechanics
| Treatment Group | This compound Dose (µg/kg, intratracheal, daily for 16 days) | Total Respiratory System Compliance |
| Control | N/A | Baseline |
| PPE (15 U/kg) | N/A | Significantly Increased[7] |
| PPE + this compound Derivative (MP-AD) | 15 | Restored towards baseline[7] |
| PPE + this compound Derivative (MP-AD) | 75 | Restored towards baseline[7] |
Experimental Protocols
Protocol 1: Elastase-Induced Emphysema Mouse Model
This protocol describes the induction of emphysema in mice using porcine pancreatic elastase (PPE).
Materials:
-
Porcine pancreatic elastase (PPE) (Sigma-Aldrich)
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Animal handling and intratracheal instillation equipment
Procedure:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
On day 0, intratracheally instill a single dose of PPE (e.g., 15-20 U/kg) dissolved in 50 µL of sterile saline.[1][5] For control animals, administer 50 µL of sterile saline alone.
-
Alternatively, a multiple instillation protocol can be used, with lower doses of PPE (e.g., 0.2 IU) administered weekly for up to four weeks to induce a more progressive disease phenotype.[1]
-
House the animals under standard conditions with free access to food and water.
-
Monitor the animals for any signs of distress.
-
The development of emphysema-like pathology, including airspace enlargement and inflammation, typically occurs within 21 days after a single instillation.[5]
Protocol 2: Administration of this compound
This protocol details the intratracheal administration of this compound to mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 1% methylcellulose)
-
Microsyringe or other suitable device for intratracheal administration
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle at the desired concentration.
-
For prophylactic treatment, administer this compound intratracheally shortly before or at the same time as the PPE instillation.[5]
-
For therapeutic treatment, administration can begin at a specified time point after the induction of emphysema.[10]
-
Anesthetize the mice lightly for the administration procedure.
-
Deliver the desired dose of this compound (e.g., 0.3 - 38 µg/kg) in a small volume (e.g., 50 µL) directly into the trachea.
-
For chronic studies, daily administration may be required.[7]
Protocol 3: Assessment of Airway Resistance
This protocol outlines the measurement of airway resistance in response to a bronchoconstrictor challenge.
Materials:
-
Whole-body plethysmography system or a specialized ventilator for measuring lung mechanics (e.g., flexiVent)
-
Methacholine solution
-
Nebulizer
Procedure:
-
Anesthetize and tracheostomize the mice.
-
Connect the mice to the ventilator or place them in the plethysmography chamber.
-
Obtain baseline measurements of airway resistance.
-
Expose the mice to nebulized methacholine at increasing concentrations to induce bronchoconstriction.[5]
-
Record the changes in airway resistance after each methacholine challenge.
-
To assess the bronchodilatory effect of this compound, administer the compound prior to the methacholine challenge and compare the response to vehicle-treated animals.[9]
Protocol 4: Bronchoalveolar Lavage (BAL) and Cell Analysis
This protocol describes the collection and analysis of BAL fluid to assess airway inflammation.
Materials:
-
Sterile phosphate-buffered saline (PBS)
-
Cannula for tracheal insertion
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytology stains (e.g., Diff-Quik)
Procedure:
-
Euthanize the mice according to approved IACUC protocols.
-
Expose the trachea and insert a cannula.
-
Instill a known volume of sterile, cold PBS (e.g., 1 mL) into the lungs and then gently aspirate the fluid. Repeat this process two to three times.[5]
-
Pool the collected BAL fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain to determine the percentages of different inflammatory cells (macrophages, neutrophils, eosinophils, lymphocytes).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound in the Respiratory System.
Caption: Experimental Workflow for Evaluating this compound in a Murine COPD Model.
References
- 1. Frontiers | Characterization of a Mouse Model of Emphysema Induced by Multiple Instillations of Low-Dose Elastase [frontiersin.org]
- 2. Elastase-Induced Lung Emphysema Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 3. A murine model of elastase- and cigarette smoke-induced emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound displays beneficial effects in a mouse model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Mepenzolate Derivatives With Long-Acting Bronchodilatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superiority of pulmonary administration of this compound over other routes as treatment for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of Mepenzolate Derivatives With Long-Acting Bronchodilatory Activity [frontiersin.org]
- 8. Elastase-Induced Lung Emphysema Models in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Superiority of pulmonary administration of this compound over other routes as treatment for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
Application Notes and Protocols for the In Vitro Analysis of Mepenzolate Bromide on Isolated Guinea Pig Ileum
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Mepenzolate Bromide is a quaternary ammonium antimuscarinic agent.[1] Its primary mechanism of action involves the competitive antagonism of acetylcholine at muscarinic receptors. In the gastrointestinal tract, this action leads to a reduction in smooth muscle motility and secretory activity.[1] The isolated guinea pig ileum preparation is a classical and highly valuable in vitro model for studying the pharmacological effects of muscarinic agonists and antagonists.[2] This tissue is rich in muscarinic receptors, primarily of the M3 subtype, which mediate smooth muscle contraction.[2]
This document provides a detailed protocol for evaluating the antagonistic properties of this compound on the contractility of isolated guinea pig ileum induced by a cholinergic agonist, such as acetylcholine or carbachol. The key parameter determined in this type of study is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. This value is a measure of the antagonist's potency.
Data Presentation
The quantitative analysis of this compound's antagonist activity on the isolated guinea pig ileum is summarized in the table below. The pA2 value is a critical measure of potency. While a specific pA2 value for this compound from the cited literature could not be retrieved for this document, the table includes comparative data for Atropine, a well-characterized muscarinic antagonist, to provide context for expected results.
| Parameter | Agonist | Antagonist | Value |
| pA2 | Acetylcholine | This compound | User-determined experimental value |
| pA2 (Reference) | Bethanechol | Atropine | 8.52 |
Experimental Protocols
Preparation of Isolated Guinea Pig Ileum
-
A guinea pig is euthanized by a humane method, such as a blow to the head followed by exsanguination.
-
The abdomen is opened, and a section of the ileum is identified and excised.
-
The excised ileum is placed in a petri dish containing warm, oxygenated Tyrode's or Krebs-bicarbonate physiological salt solution.
-
The ileum is carefully cleaned of its mesenteric attachments and luminal contents.
-
A 2-3 cm segment of the ileum is cut for mounting in the organ bath.
Mounting of the Tissue
-
One end of the ileum segment is tied to a tissue holder, which is then placed in a 20-30 ml organ bath containing physiological salt solution maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.
-
The other end of the tissue is connected to an isotonic or isometric force transducer to record muscle contractions.
-
The tissue is allowed to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 gram, with the physiological solution being replaced every 15 minutes.
Determination of Agonist (Acetylcholine) Dose-Response Curve
-
A cumulative concentration-response curve for acetylcholine is generated by adding increasing concentrations of acetylcholine to the organ bath.
-
Each subsequent concentration is added only after the response to the previous one has reached a plateau.
-
The contractions are recorded until a maximal response is achieved.
-
The tissue is then washed repeatedly with the physiological solution to return to the baseline resting tension.
Determination of this compound's Antagonistic Effect (pA2 Value)
-
After obtaining a control agonist dose-response curve, the tissue is incubated with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).
-
A second cumulative concentration-response curve for acetylcholine is then generated in the presence of this compound.
-
This procedure is repeated with at least two to three different concentrations of this compound.
-
The dose-response curves for acetylcholine in the presence of this compound should show a parallel rightward shift without a significant change in the maximal response, which is characteristic of competitive antagonism.
Data Analysis and Schild Plot
-
The dose ratio for each concentration of this compound is calculated by dividing the EC50 of acetylcholine in the presence of the antagonist by the EC50 of acetylcholine in the absence of the antagonist.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.
-
The pA2 value is determined from the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.
Mandatory Visualizations
Caption: Experimental workflow for determining the pA2 value of this compound.
References
Application Notes and Protocols for Mepenzolate Bromide in Cholinergic Pathway Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Mepenzolate Bromide as a pharmacological tool to investigate cholinergic pathways in neuroscience research. This document outlines its mechanism of action, provides key quantitative data, and details experimental protocols for its application in in vitro and in vivo models.
Introduction
This compound is a quaternary ammonium anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] Historically used for the treatment of gastrointestinal disorders such as peptic ulcers due to its ability to reduce gastric acid secretion and motility, its utility as a research tool in neuroscience is predicated on its ability to selectively block specific cholinergic signaling pathways.[1] Understanding the precise affinity of this compound for different mAChR subtypes is crucial for designing and interpreting experiments aimed at dissecting the complex roles of the cholinergic system in the central and peripheral nervous systems.
Mechanism of Action
This compound functions by competing with the endogenous neurotransmitter, acetylcholine (ACh), for binding sites on muscarinic receptors.[1] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. This compound has been shown to be an antagonist at M1 and M3 receptor subtypes.[3]
The antagonism of M1 and M3 receptors by this compound inhibits the Gq/11 signaling cascade. This pathway, upon activation by ACh, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking this cascade, this compound can be used to study the downstream consequences of M1 and M3 receptor-mediated signaling in neuronal function, such as modulation of neuronal excitability, synaptic plasticity, and gene expression.
Data Presentation
| Receptor Subtype | Parameter | Value | Species | Assay Type | Reference |
| hM3 | Ki | 2.60 nM | Human | Displacement of [3H]NMS | --INVALID-LINK-- |
| Muscarinic (non-subtype specific) | IC50 | < 100 nM | Rat Brain | Competitive inhibition of [3H]NMS | [4] |
Note: "h" denotes human receptor. Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of antagonist potency.
Mandatory Visualizations
References
- 1. Synthesis and biological comparison of enantiomers of this compound, a muscarinic receptor antagonist with bronchodilatory and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel m2-selective muscarinic antagonist: binding characteristics and autoradiographic distribution in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing Mepenzolate Bromide precipitation in physiological saline
Welcome to the Technical Support Center for Mepenzolate Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in physiological saline during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in physiological saline a concern?
This compound is a quaternary ammonium anticholinergic agent that acts as a muscarinic receptor antagonist.[1][2] For many in vitro and in vivo experiments, it is essential to dissolve it in a physiologically compatible vehicle like physiological saline (0.9% NaCl). However, this compound is described as being only slightly soluble in water, which can lead to precipitation and inaccurate dosing or experimental results.[3]
Q2: What is the approximate solubility of this compound in aqueous solutions?
Q3: Can I prepare a stock solution of this compound in an organic solvent first?
Yes, this is a common and recommended practice. This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4][5] A concentrated stock solution can be prepared in one of these solvents and then diluted to the final desired concentration in physiological saline immediately before use.
Q4: How stable are aqueous solutions of this compound?
Aqueous solutions of this compound are not recommended for storage for more than one day.[4][5] It is best to prepare fresh solutions for each experiment to avoid potential degradation or precipitation over time.
Q5: What are the known physicochemical properties of this compound?
| Property | Description | Source |
| Appearance | White to pale yellow crystalline powder | [3] |
| Solubility in PBS (pH 7.2) | ~ 1 mg/mL | [4][5] |
| Solubility in Water | Slightly soluble, soluble in hot water | [3] |
| Solubility in Organic Solvents | Soluble in DMSO (~30 mg/mL) and DMF (~5 mg/mL) | [4][5] |
| Storage (Solid Form) | -20°C | [4] |
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues encountered when preparing this compound solutions in physiological saline.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound powder to saline. | The concentration exceeds the solubility limit of this compound in saline at the current temperature. | 1. Decrease the concentration: Try preparing a more dilute solution.2. Gentle Warming: Warm the saline to 37°C before and during dissolution. This compound is more soluble in hot water.[3] Ensure the solution cools to the desired experimental temperature before use.3. pH Adjustment: Although no specific optimal pH for this compound solubility in saline is documented, ensuring the saline pH is near neutral (pH 7.0-7.4) is a good practice for physiological compatibility. |
| Precipitate forms after cooling a warmed solution. | The solution was supersaturated at a higher temperature and the compound is precipitating out as it cools. | 1. Prepare a fresh, more dilute solution that remains stable at the experimental temperature. 2. Use a co-solvent: Prepare a stock solution in DMSO or DMF and dilute it into the physiological saline. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid vehicle-induced effects in biological systems. |
| The solution appears cloudy or hazy. | Fine, suspended particles of undissolved this compound are present. | 1. Sonication: Use a bath sonicator to aid in the dissolution of the powder.2. Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. This is also a good practice for ensuring sterility for in vivo experiments. |
| Precipitate forms over time in a previously clear solution. | The solution is unstable, and the compound is slowly precipitating out. | 1. Prepare fresh solutions immediately before each experiment. Aqueous solutions are not recommended for storage for more than 24 hours.[4][5]2. Store temporarily at a controlled temperature: If temporary storage is unavoidable, keep the solution at a constant and appropriate temperature (e.g., 4°C or room temperature) and visually inspect for precipitation before use. |
Experimental Protocols
Protocol 1: Direct Dissolution in Physiological Saline
This protocol is suitable for lower concentrations of this compound.
-
Preparation:
-
Warm the required volume of sterile physiological saline (0.9% NaCl) to approximately 37°C.
-
Weigh the desired amount of this compound powder.
-
-
Dissolution:
-
Slowly add the this compound powder to the warmed saline while continuously stirring or vortexing.
-
If dissolution is slow, sonicate the solution in a water bath for 5-10 minutes.
-
-
Finalization:
-
Once fully dissolved, allow the solution to cool to the desired experimental temperature (e.g., room temperature or 37°C).
-
Visually inspect the solution for any signs of precipitation.
-
For in vivo use, sterilize the solution by filtering it through a 0.22 µm syringe filter.
-
Use the freshly prepared solution immediately.
-
Protocol 2: Using a Co-Solvent for Stock Solution
This is the recommended method for higher concentrations or when direct dissolution proves difficult.
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in physiological saline.
-
Add the calculated volume of the stock solution to the physiological saline. It is recommended to add the stock solution to the saline while vortexing to ensure rapid and even dispersion, which can help prevent localized high concentrations that may lead to precipitation.
-
Ensure the final concentration of the organic solvent is minimal (ideally below 1%) to avoid any confounding effects in the experiment.
-
-
Finalization:
-
Visually inspect the final solution for clarity.
-
For in vivo applications, filter the solution through a 0.22 µm syringe filter.
-
Prepare the working solution fresh on the day of the experiment.
-
Visualizations
This compound as a Muscarinic M3 Receptor Antagonist
This compound functions by blocking the action of acetylcholine (ACh) at muscarinic M3 receptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated by ACh, initiate a signaling cascade leading to various physiological responses, such as smooth muscle contraction. The diagram below illustrates this pathway and the inhibitory action of this compound.
Caption: this compound blocks acetylcholine binding to the M3 muscarinic receptor.
Experimental Workflow for Preparing this compound Solution
The following workflow diagram outlines the decision-making process and steps for preparing a clear, precipitate-free solution of this compound in physiological saline.
Caption: Decision workflow for preparing this compound solutions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2015122031A1 - Optically active form of mepenzolate, and ameliorating agent for chronic obstructive pulmonary disease which contains same as active ingredient - Google Patents [patents.google.com]
- 4. This compound | C21H26BrNO3 | CID 6461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Optimizing Mepenzolate Bromide concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Mepenzolate Bromide for in vitro experiments. Here you will find detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in vitro systems?
A1: this compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). In in vitro settings, it primarily acts by binding to these G-protein coupled receptors, thereby blocking the binding of the endogenous agonist, acetylcholine, and inhibiting downstream signaling pathways. This antagonistic action is particularly directed towards the M2 and M3 receptor subtypes.
Q2: How should I prepare a stock solution of this compound for my experiments?
A2: this compound is a solid that is freely soluble in methanol and Dimethyl Sulfoxide (DMSO), and slightly soluble in water.[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C. When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2]
Q3: What is a typical effective concentration range for this compound in in vitro assays?
A3: The effective concentration of this compound can vary significantly depending on the cell type, the specific assay, and the experimental endpoint. Based on its known binding affinity, a concentration range of 1 nM to 10 µM is a reasonable starting point for most cell-based assays. For receptor binding assays, concentrations ranging from 10⁻¹¹ to 10⁻⁶ M have been used to generate competitive binding curves.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for human muscarinic acetylcholine receptors M2 and M3.
| Receptor Subtype | Assay Type | Parameter | Value (nM) |
| Muscarinic Acetylcholine Receptor M3 | Radioligand Binding Assay | Ki | 2.60 |
| Muscarinic Acetylcholine Receptor M2 | Radioligand Binding Assay | Ki | 8.80 |
| Muscarinic Acetylcholine Receptor M3 | Radioligand Binding Assay | IC50 | 12.00 |
| Muscarinic Acetylcholine Receptor M2 | Radioligand Binding Assay | IC50 | 44.00 |
Data sourced from BindingDB (BDBM50377964).
Experimental Protocols
Muscarinic Receptor Binding Assay
This protocol is adapted from a filter-binding assay used for this compound derivatives and is suitable for determining the binding affinity of this compound to muscarinic receptors expressed in a cell line like CHO-K1.
Materials:
-
CHO-K1 cells expressing the human muscarinic receptor of interest (e.g., M2 or M3)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS)
-
Wash buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.05% Tween-80, pH 7.4)
-
This compound stock solution
-
Atropine (for non-specific binding determination)
-
GF/C filter mats
-
Scintillation fluid and counter
Procedure:
-
Prepare membrane fractions from the CHO-K1 cells expressing the target muscarinic receptor.
-
In a 96-well plate, incubate the membrane fractions with a fixed concentration of the radioligand (e.g., 2 nM [³H]NMS).
-
Add varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁶ M) to the wells in triplicate to generate a competition curve.
-
For determining non-specific binding, add a high concentration of a known muscarinic antagonist like atropine (e.g., 2.5 µM) to a set of control wells.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 2 hours at room temperature).
-
Harvest the contents of each well onto a GF/C filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data to determine the Ki or IC50 value of this compound.
MTT Cytotoxicity Assay
This protocol outlines a method to assess the potential cytotoxicity of this compound on a relevant cell line, such as CHO-K1 cells.
Materials:
-
CHO-K1 cells
-
Complete growth medium (e.g., Ham's F-12K with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed CHO-K1 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from your DMSO stock. A suggested starting concentration range is 1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value if a cytotoxic effect is observed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in culture medium | - The concentration of this compound exceeds its solubility in the aqueous medium.- The final DMSO concentration is too low to maintain solubility. | - Prepare a higher concentration DMSO stock solution to minimize the volume added to the medium.- Perform serial dilutions of the stock solution in DMSO before the final dilution in the culture medium.- Gently warm the medium to 37°C before adding the compound.- If precipitation persists, consider using a different solvent for the stock solution, such as ethanol, ensuring the final solvent concentration is not toxic to the cells. |
| Inconsistent or non-reproducible results | - Inaccurate pipetting, especially at low volumes.- Cell plating inconsistency.- Fluctuation in incubation times or conditions.- Degradation of this compound in the stock solution. | - Use calibrated pipettes and ensure proper mixing.- Ensure a homogenous cell suspension before plating and avoid edge effects in the 96-well plate.- Standardize all incubation times and maintain consistent incubator conditions (temperature, CO₂, humidity).- Prepare fresh stock solutions of this compound regularly and store them properly at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Unexpected or off-target effects observed | - At high concentrations, this compound may interact with other receptors or cellular targets.- The observed effect might be due to the vehicle (e.g., DMSO) at higher concentrations. | - Perform a dose-response curve to identify the specific concentration range for the intended effect.- Include a vehicle control with the highest concentration of the solvent used in your experiments.- If off-target effects are suspected, consider using a more specific antagonist for the target receptor as a control or test the effect on a cell line that does not express the target muscarinic receptors.[4][5][6] |
Visualizations
Caption: this compound's antagonistic mechanism of action.
Caption: Workflow for a muscarinic receptor binding assay.
Caption: A logical approach to troubleshooting common issues.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. resources.revvity.com [resources.revvity.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Mepenzolate Bromide dose-response curve variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mepenzolate Bromide. The information is designed to help address variability in dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic quaternary ammonium anticholinergic agent.[1] Its primary mechanism of action is as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with known activity at M1 and M3 subtypes.[2][3] By blocking the binding of acetylcholine, it reduces gastrointestinal secretions and motility.[1][3]
Q2: I am seeing a shallow or flattened slope on my this compound dose-response curve. What could be the cause?
A shallow slope of the dose-response curve can indicate several issues:
-
Receptor Heterogeneity: The tissue or cell line under investigation may express multiple muscarinic receptor subtypes with varying affinities for this compound.
-
Non-Equilibrium Conditions: Insufficient incubation time for this compound to reach equilibrium with the receptor can lead to an underestimation of its potency and a shallower curve.
-
Agonist Concentration: The concentration of the agonist used in the assay can influence the shape of the antagonist's dose-response curve.
-
Compound Stability: Degradation of this compound in the assay buffer can result in a lower effective concentration over time. Aqueous solutions of this compound are not recommended to be stored for more than one day.
Q3: The maximum response of the agonist is depressed in the presence of this compound. Isn't it supposed to be a competitive antagonist?
Yes, this compound is classified as a competitive antagonist, which should cause a parallel rightward shift of the agonist dose-response curve without a change in the maximum response. A depression of the maximum response could suggest:
-
Non-Competitive Antagonism: At higher concentrations, some compounds can exhibit non-competitive or insurmountable antagonism.
-
Receptor Desensitization: Prolonged exposure to the agonist, especially at high concentrations, can lead to receptor desensitization or internalization, resulting in a reduced maximal response.
-
Tissue Viability Issues: In isolated tissue experiments, a decline in tissue health over the course of the experiment can lead to a diminished maximal response.
-
Off-Target Effects: At high concentrations, this compound might exert effects on other cellular components that are not related to muscarinic receptor antagonism.
Q4: My calculated pA2 value for this compound is inconsistent between experiments. What are the potential sources of this variability?
Variability in the calculated pA2 value, a measure of antagonist potency, can arise from several factors:
-
Experimental Conditions: Inconsistencies in temperature, pH, or buffer composition can affect drug-receptor binding affinity.
-
Pipetting Errors: Inaccurate serial dilutions of this compound or the agonist will lead to significant errors in the final calculated potency.
-
Tissue/Cell Variability: Biological variability between different tissue preparations or cell passages can contribute to shifts in potency.
-
Data Analysis: The method used to calculate the dose-ratio and construct the Schild plot can influence the final pA2 value. It is recommended to use at least three concentrations of the antagonist to generate a reliable Schild plot.
Q5: The slope of my Schild plot for this compound is not equal to 1. What does this signify?
A Schild plot slope that deviates significantly from unity suggests that the antagonism may not be simple, reversible, and competitive.
-
A slope less than 1 may indicate the presence of multiple receptor subtypes, negative cooperativity in antagonist binding, or agonist removal through a saturable uptake process.
-
A slope greater than 1 could suggest positive cooperativity in antagonist binding, depletion of the antagonist by binding to other sites, or that the system has not reached equilibrium.
Troubleshooting Guides
Issue 1: Inconsistent Rightward Shift of the Agonist Dose-Response Curve
| Potential Cause | Troubleshooting Step |
| Pipetting/Dilution Errors | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and proper pipetting technique. |
| Non-Equilibrium Conditions | Increase the pre-incubation time with this compound to ensure it reaches equilibrium with the receptors. |
| Incorrect Agonist Concentration | Ensure the agonist concentration range is appropriate to define the full dose-response curve. |
| Compound Adsorption | Consider using low-adsorption plasticware, as quaternary ammonium compounds can sometimes adhere to glass surfaces. |
Issue 2: Reduced Maximal Response to Agonist
| Potential Cause | Troubleshooting Step |
| Tissue/Cell Health Decline | Ensure continuous and adequate oxygenation (95% O2/5% CO2) and maintain a constant temperature (37°C) for isolated tissue preparations. Monitor tissue responsiveness to a standard stimulus throughout the experiment. |
| Receptor Desensitization | Reduce the duration of exposure to the agonist. Perform cumulative concentration-response curves to minimize the time the tissue is in contact with the agonist. |
| High Antagonist Concentration | Test a lower range of this compound concentrations to see if the depression of the maximum is concentration-dependent. |
| Inappropriate Buffer/Solvent | Confirm that the final concentration of any solvent (e.g., DMSO) is low and does not affect tissue viability. This compound is soluble in PBS (pH 7.2) at approximately 1 mg/ml. |
Data Presentation
Table 1: Comparative pA2 and Ki Values for Standard Muscarinic Antagonists
| Antagonist | Receptor Subtype | pA2 Value | Ki (nM) | Tissue/Cell System |
| This compound | M1, M3 | Not readily available in public literature | Not readily available in public literature | Primarily targets gastrointestinal smooth muscle and glands.[3] |
| Atropine | Non-selective | 8.60 - 8.72 | ~1-2 | Human Colon[4] |
| Pirenzepine | M1 selective | 7.23 - 8.1 | ~8 | Human Colon[4], various |
| 4-DAMP | M3 selective | 9.09 - 9.41 | ~0.1 | Human Colon[4] |
| AF-DX 116 | M2 selective | 6.44 - 7.36 | ~44 | Human Colon[4] |
Note: pA2 and Ki values can vary depending on the experimental conditions, tissue/cell type, and agonist used.
Experimental Protocols
Protocol 1: Schild Analysis for this compound using Isolated Guinea Pig Ileum
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Clean the ileum segment by gently flushing with pre-warmed (37°C) and aerated (95% O2/5% CO2) Krebs-Henseleit solution.
-
Cut the ileum into 2-3 cm segments and mount one segment in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2/5% CO2.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer. Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Agonist Dose-Response Curve (Control):
-
Generate a cumulative concentration-response curve for a standard muscarinic agonist (e.g., carbachol or acetylcholine) by adding increasing concentrations of the agonist to the organ bath.
-
Record the contractile response until a maximal effect is achieved.
-
Wash the tissue repeatedly until the baseline tension is restored.
-
-
Antagonist Incubation and Second Agonist Curve:
-
Add a known concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium.
-
In the continued presence of this compound, generate a second cumulative concentration-response curve for the same agonist.
-
-
Repeat for Multiple Antagonist Concentrations:
-
Wash the tissue extensively to remove the antagonist and allow it to recover to its initial responsiveness.
-
Repeat step 3 with at least two other concentrations of this compound.
-
-
Data Analysis:
-
Calculate the EC50 of the agonist in the absence and presence of each concentration of this compound.
-
Determine the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in presence of antagonist) / EC50 (control).
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The pA2 value is the x-intercept of the linear regression of the Schild plot. The slope of the regression line should be close to 1 for competitive antagonism.
-
Protocol 2: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes from a cell line expressing the muscarinic receptor subtype of interest (e.g., CHO cells expressing human M3 receptors).
-
Homogenize the cells in a cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of a suitable radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist like atropine).
-
-
Incubation:
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding model to determine the IC50 value of this compound.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
References
- 1. Mepenzolate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Mepenzolate Bromide Stability and Degradation in Solution: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and degradation of Mepenzolate Bromide in solution. Due to limited publicly available stability data specific to this compound, this guide offers generalized experimental protocols and troubleshooting advice based on the chemical nature of the compound and standard pharmaceutical industry practices for stability testing of analogous molecules.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
A1: Based on general chemical principles for esters of quaternary ammonium compounds, this compound is susceptible to hydrolysis, particularly at neutral and alkaline pH. Preliminary data from some suppliers suggests that aqueous solutions should not be stored for more than one day. For longer-term storage, it is recommended to prepare solutions fresh or store them at low temperatures (2-8°C) for a very limited time, protected from light. Comprehensive stability studies are essential to determine the precise shelf-life under specific formulation conditions.
Q2: What are the likely degradation pathways for this compound in solution?
A2: The primary degradation pathway for this compound, an ester, is expected to be hydrolysis. This would result in the cleavage of the ester bond to form benzilic acid and the 1,1-dimethyl-3-hydroxypiperidinium bromide salt. Other potential degradation pathways, especially under forced conditions, could include oxidation or photodegradation.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be capable of separating the intact this compound from its potential degradation products.
Q4: My HPLC results show a decrease in the this compound peak over time, but no new peaks are appearing. What could be the issue?
A4: This could be due to several reasons:
-
Degradation products are not UV-active: The degradation products may not absorb at the wavelength you are using for detection. Try analyzing your samples at multiple wavelengths.
-
Degradation products are not retained on the column: The degradation products might be too polar and are eluting in the solvent front. Consider using a different column or modifying your mobile phase to retain more polar compounds.
-
Precipitation: The drug or its degradants may be precipitating out of solution. Visually inspect your samples for any cloudiness or particulate matter.
Troubleshooting Guide for Stability Studies
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid degradation observed even in freshly prepared solutions. | - High pH of the solvent.- Contamination of glassware or solvents.- Elevated storage temperature. | - Ensure the pH of your solution is in the acidic range (e.g., pH 3-5) where ester hydrolysis is generally slower.- Use high-purity solvents and meticulously clean all glassware.- Prepare and store solutions at controlled room temperature or refrigerated, as determined by preliminary stability tests. |
| Inconsistent stability results between batches. | - Variability in the purity of this compound.- Inconsistent preparation of solutions (e.g., pH, concentration).- Variations in storage conditions. | - Ensure you are using a well-characterized batch of this compound with a certificate of analysis.- Standardize your solution preparation protocol.- Use a calibrated and monitored stability chamber for storage. |
| Appearance of unexpected peaks in the chromatogram. | - Interaction with excipients in the formulation.- Photodegradation.- Oxidative degradation. | - Conduct compatibility studies with individual excipients.- Protect samples from light during preparation and storage.- Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Aqueous Buffers
This protocol outlines a basic experiment to assess the stability of this compound at different pH values.
-
Materials:
-
This compound reference standard
-
Phosphate buffer solutions (pH 5.0, 7.0, and 9.0)
-
HPLC grade water, acetonitrile, and other necessary reagents for HPLC analysis.
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Dilute the stock solution with each of the buffer solutions to a final concentration of 1 mg/mL.
-
Divide each buffered solution into two sets of vials: one for storage at room temperature (25°C/60% RH) and another for accelerated conditions (40°C/75% RH).
-
At predetermined time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time for each condition.
-
Calculate the degradation rate constant (k) and half-life (t½) for each condition.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for 1 hour.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples by HPLC-UV and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the degradation products.
Quantitative Data Summary (Illustrative Example)
The following table is an illustrative example of how to present stability data for this compound. Note: This is not actual data.
| Condition | Time (hours) | This compound Remaining (%) | Appearance of Degradation Products (%) |
| pH 5.0, 25°C | 0 | 100.0 | 0.0 |
| 24 | 98.5 | 1.5 | |
| 48 | 97.1 | 2.9 | |
| pH 7.0, 25°C | 0 | 100.0 | 0.0 |
| 24 | 85.2 | 14.8 | |
| 48 | 72.9 | 27.1 | |
| pH 9.0, 25°C | 0 | 100.0 | 0.0 |
| 6 | 45.3 | 54.7 | |
| 12 | 20.1 | 79.9 |
Visualizations
Signaling Pathway of this compound
This compound is a muscarinic antagonist. It competitively blocks the action of acetylcholine at muscarinic receptors. The diagram below illustrates its mechanism of action.
Caption: Mechanism of action of this compound as a muscarinic antagonist.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for conducting a stability study of this compound in solution.
Caption: A generalized workflow for a this compound stability study.
Minimizing off-target effects of Mepenzolate Bromide in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Mepenzolate Bromide in cellular assays, with a specific focus on minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic anticholinergic agent that acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] It exhibits a high affinity for M1 and M3 receptor subtypes, which are coupled to Gq proteins.[3][4][5] By blocking the binding of acetylcholine to these receptors, this compound inhibits the downstream signaling cascade, primarily the activation of phospholipase C (PLC), leading to a reduction in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in decreased intracellular calcium levels.[1][3][4]
Q2: What are the expected on-target effects of this compound in cellular assays?
The on-target effects of this compound are directly related to its antagonism of M1 and M3 muscarinic receptors. In cellular assays, this typically manifests as:
-
Inhibition of agonist-induced calcium mobilization.
-
Reduction in smooth muscle cell contraction.[5]
-
Decreased secretion from glandular cells.[3]
-
Modulation of cell proliferation in certain cell types, such as some cancer cell lines that express muscarinic receptors.[6]
Q3: Why is it crucial to consider off-target effects when using this compound?
Off-target effects occur when a compound interacts with unintended molecular targets.[7] These interactions can lead to misleading experimental results, where an observed phenotype is incorrectly attributed to the primary target.[7] For this compound, any cellular response not mediated by the blockade of muscarinic receptors would be considered an off-target effect. Identifying and minimizing these effects is critical for the accurate interpretation of experimental data and for the validation of muscarinic receptors as therapeutic targets.
Troubleshooting Guide
This guide addresses specific issues that may arise during cellular assays with this compound and provides detailed protocols to troubleshoot and validate your findings.
Issue 1: I'm observing a cellular phenotype that is inconsistent with known muscarinic receptor signaling. How can I determine if this is an off-target effect?
It is essential to perform a series of validation experiments to distinguish between on-target and off-target effects. The following table summarizes key experimental approaches and their expected outcomes.
Table 1: Experimental Approaches to Validate On-Target vs. Off-Target Effects
| Experimental Approach | Expected Outcome for On-Target Effect | Expected Outcome for Off-Target Effect |
| Target Knockdown/Knockout | The effect of this compound is significantly diminished or abolished in cells lacking the target muscarinic receptor (e.g., CHRM1 or CHRM3). | The effect of this compound persists in cells lacking the target muscarinic receptor. |
| Rescue Experiment | Re-expression of the target muscarinic receptor in knockout/knockdown cells restores the responsiveness to this compound. | Re-expression of the target muscarinic receptor does not alter the cellular response to this compound. |
| Structurally-Related Inactive Control | A structurally similar compound that does not bind to muscarinic receptors fails to produce the observed phenotype. | The structurally similar inactive compound produces the same phenotype as this compound. |
| Use of an Alternative Antagonist | A structurally different muscarinic antagonist with a similar receptor binding profile recapitulates the effect of this compound. | A structurally different muscarinic antagonist does not produce the same phenotype. |
Experimental Protocols
Protocol 1: Target Knockdown using shRNA
This protocol describes the transient knockdown of a target muscarinic receptor (e.g., CHRM1 or CHRM3) using short hairpin RNA (shRNA) to validate the on-target activity of this compound.
Materials:
-
Cell line of interest expressing the target muscarinic receptor.
-
Validated shRNA constructs targeting the gene of interest (e.g., CHRM1 or CHRM3) and a non-targeting scramble control shRNA.
-
Transfection reagent suitable for the cell line.
-
This compound.
-
Assay-specific reagents for measuring the phenotype of interest (e.g., calcium indicator dye, proliferation assay kit).
-
Western blot reagents or qPCR reagents for knockdown validation.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density for transfection.
-
Transfection: Transfect cells with either the target-specific shRNA or the scramble control shRNA according to the manufacturer's protocol.
-
Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Knockdown Validation: Harvest a subset of cells to confirm knockdown efficiency via Western blot or qPCR.
-
This compound Treatment: Treat the remaining cells with a dose-response range of this compound.
-
Phenotypic Assay: Perform the cellular assay to measure the phenotype of interest.
-
Data Analysis: Compare the dose-response curves of this compound in the target shRNA-treated cells versus the scramble control-treated cells. A rightward shift or complete loss of response in the knockdown cells indicates an on-target effect.
Protocol 2: Target Knockout using CRISPR-Cas9
This protocol provides a more definitive approach by permanently knocking out the target muscarinic receptor gene.
Materials:
-
Cell line of interest.
-
CRISPR-Cas9 system components: Cas9 nuclease and a guide RNA (gRNA) specific to the target gene (e.g., CHRM1 or CHRM3).
-
Transfection reagent or electroporation system.
-
Single-cell cloning supplies (e.g., 96-well plates, cloning cylinders).
-
Genomic DNA extraction kit and PCR reagents for knockout validation.
-
Western blot reagents.
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA targeting an early exon of the gene of interest into a suitable vector expressing Cas9.
-
Transfection/Electroporation: Introduce the CRISPR-Cas9 components into the cells.
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting or limiting dilution to isolate individual clones.
-
Clone Expansion: Expand the single-cell clones.
-
Knockout Validation:
-
Extract genomic DNA and perform PCR and sequencing to identify clones with frameshift mutations.
-
Perform a Western blot to confirm the absence of the target protein.
-
-
Phenotypic Assay: Use the validated knockout cell line and the parental (wild-type) cell line to perform the cellular assay with this compound.
-
Data Analysis: The absence of a response to this compound in the knockout cell line is strong evidence for an on-target effect.
Issue 2: My results with this compound are not reproducible. What could be the cause?
Inconsistent results can stem from various factors, including experimental variability and potential off-target effects that are sensitive to cell state.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the this compound stock solution is correctly prepared, stored, and has not degraded.
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media formulations, as these can influence receptor expression and signaling.
-
Perform a Dose-Response Curve in Every Experiment: This helps to identify shifts in potency that may indicate changes in experimental conditions.
-
Consider a Broader Target Screen: If reproducibility issues persist and an off-target effect is suspected, consider a broader screening approach to identify potential unintended targets. Commercial services offer safety pharmacology panels that screen compounds against a wide range of receptors, ion channels, and enzymes.
Visualizing a Proactive Approach to Off-Target Effect Mitigation
The following workflow illustrates a systematic approach to identifying and mitigating off-target effects during your research with this compound.
On-Target Signaling Pathways of this compound
This compound primarily antagonizes the M1 and M3 muscarinic acetylcholine receptors. Both receptors are coupled to Gq proteins and share a common initial signaling cascade.
M1 and M3 Muscarinic Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
Technical Support Center: Mepenzolate Bromide Interference in Biochemical Assays
Welcome to the technical support center for addressing potential interference from Mepenzolate Bromide in your biochemical assays. This resource is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and mitigate issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic anticholinergic agent.[1] Its primary mechanism of action is as a competitive antagonist of muscarinic acetylcholine receptors, particularly the M3 subtype.[2] By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in various physiological processes.[1][3] this compound possesses a quaternary ammonium structure, which is a key feature of its chemical properties.[4][5]
Q2: Why might this compound interfere with my biochemical assay?
Interference from this compound can stem from several of its properties:
-
Muscarinic Receptor Antagonism: In assays involving muscarinic receptors or cholinergic signaling, this compound will act as a direct inhibitor, which may be the intended effect or a source of interference if the assay is studying a different aspect of the pathway.[2]
-
Quaternary Ammonium Structure: As a positively charged quaternary ammonium compound, this compound can interact non-specifically with negatively charged molecules, such as certain proteins or assay components, potentially leading to false positives or negatives.[6][7]
-
Physicochemical Properties: Like many small molecules, this compound could potentially interfere with optical readings (absorbance or fluorescence) or interact with assay reagents, such as enzymes or detection antibodies.
Q3: What types of assays are most likely to be affected?
Assays that are particularly susceptible to interference by this compound include:
-
Receptor-Ligand Binding Assays: Specifically those for muscarinic receptors.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Due to potential non-specific binding to antibodies or plate surfaces.
-
Enzyme Activity Assays: Especially those involving esterases like acetylcholinesterase, where it might compete with the substrate or interact with the enzyme.
-
Cell-Based Assays: Assays measuring downstream signaling events of muscarinic receptors (e.g., calcium mobilization assays) will be directly affected.
Troubleshooting Guides
Issue 1: Unexpected Inhibition or Lower Signal in a Muscarinic Receptor-Related Assay
This is the most direct and expected interaction. If you observe inhibition that is stronger or different than anticipated, consider the following:
-
Confirm On-Target Effect: Ensure the observed inhibition is due to this compound's antagonism of the intended muscarinic receptor. Run control experiments with known agonists and antagonists.
-
Check for Off-Target Effects: At high concentrations, this compound might interact with other receptors or proteins. Perform a counterscreen against related receptors if available.
-
Review Assay Protocol: Ensure that incubation times and reagent concentrations are optimal for detecting the intended interaction without causing non-specific effects.
Issue 2: High Background or False Positives in an ELISA
High background can be a common issue when working with charged small molecules like this compound.
-
Increase Blocking Efficiency: Use a more robust blocking buffer (e.g., increase the concentration of BSA or casein, or use a commercial blocking solution).[8]
-
Add Detergents to Wash Buffers: Including a non-ionic detergent like Tween-20 (0.05%) in your wash buffers can help reduce non-specific binding.[9]
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise ratio.[10]
-
Sample Dilution: Diluting your sample containing this compound may help reduce non-specific interactions while maintaining the specific signal.
Issue 3: Inconsistent or Unreliable Results in an Enzyme Activity Assay
If you are using an enzyme-based assay, such as an acetylcholinesterase (AChE) activity assay, and are seeing unexpected results, consider these points:
-
Control for Direct Enzyme Inhibition: Pre-incubate this compound with the enzyme before adding the substrate to determine if it directly inhibits enzyme activity.
-
Substrate Competition: As an anticholinergic, this compound has structural similarities to acetylcholine. It might compete with the substrate of AChE. Consider performing a kinetic study (e.g., Lineweaver-Burk plot) to investigate the mechanism of inhibition.
-
Interference with Detection Method: this compound could interfere with the colorimetric or fluorometric detection method. Run a control with this compound and the detection reagents in the absence of the enzyme.
Data Presentation: Potential Interferences of this compound
| Assay Type | Potential Interference Mechanism | Symptoms | Suggested Mitigation |
| Muscarinic Receptor Binding Assay | Competitive antagonism (intended effect) | Decreased radioligand binding | Use appropriate concentrations and controls to confirm specificity. |
| ELISA | Non-specific binding to plate or antibodies due to quaternary ammonium charge | High background, false positives | Increase blocking, add detergent to washes, optimize antibody concentrations.[8][9][10] |
| Acetylcholinesterase (AChE) Activity Assay | Direct enzyme inhibition or substrate competition | Reduced enzyme activity | Perform kinetic studies, control for direct inhibition. |
| Cell-Based Calcium Mobilization Assay | Blockade of M3 receptor-mediated Gq signaling | Inhibition of calcium release | Confirm with known M3 antagonists, use non-muscarinic GPCR cell line as a negative control. |
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This protocol is adapted from a common colorimetric method for measuring AChE activity.[11][12]
Materials:
-
Acetylthiocholine (ATC) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
AChE enzyme solution
-
This compound stock solution
-
96-well microplate
-
Microplate reader (412 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DTNB in phosphate buffer.
-
Prepare a working solution of ATC in phosphate buffer.
-
Prepare serial dilutions of this compound in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of phosphate buffer (blank), 20 µL of this compound dilutions, and 20 µL of a known AChE inhibitor (positive control).
-
Add 140 µL of the DTNB working solution to all wells.
-
Add 20 µL of the AChE enzyme solution to all wells except the blank. Mix gently.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the ATC working solution to all wells.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Compare the rates of the wells containing this compound to the control (no inhibitor) to determine the percentage of inhibition.
-
Protocol 2: Troubleshooting ELISA for Small Molecule Interference
This protocol provides a general workflow for identifying and mitigating interference in an ELISA.
Materials:
-
Coated and blocked ELISA plate
-
Sample containing this compound and analyte of interest
-
Primary and secondary antibodies
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution
Procedure:
-
Baseline Experiment: Run the ELISA according to the standard protocol to confirm the suspected interference.
-
Control for Non-Specific Binding:
-
Coat and block a plate as usual.
-
Add your sample containing this compound but without the analyte of interest.
-
Proceed with the addition of primary and secondary antibodies. A high signal in these wells indicates non-specific binding.
-
-
Mitigation Strategies:
-
Increase Wash Steps: Increase the number of wash steps from 3 to 5 and the soaking time for each wash.
-
Optimize Blocking: Test different blocking buffers (e.g., 5% non-fat dry milk, commercial blockers).
-
Antibody Dilution: Perform a checkerboard titration of your primary and secondary antibodies to find concentrations that reduce background without sacrificing signal.
-
Sample Matrix Control: Prepare your standards in a buffer that mimics your sample matrix as closely as possible, including a concentration of this compound that does not cause interference.
-
Mandatory Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway and Site of this compound Action.
Caption: Troubleshooting Workflow for this compound Interference.
References
- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mepenzolate - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. mybiosource.com [mybiosource.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
Optimal incubation time for Mepenzolate Bromide in receptor binding studies
Technical Support Center: Mepenzolate Bromide Receptor Binding Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for this compound in receptor binding studies. The following information, presented in a question-and-answer format, addresses specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in a receptor binding assay?
A1: A single, universally optimal incubation time for this compound cannot be definitively stated without considering the specific experimental conditions. The ideal incubation period is contingent on achieving binding equilibrium, where the rates of association and dissociation of the ligand-receptor complex are equal.[1][2][3] This equilibrium is influenced by several factors, including:
-
Temperature: Lower temperatures generally slow down the binding kinetics, necessitating longer incubation times.[1][3]
-
Concentration of Ligands and Receptors: The concentrations of this compound, the radioligand, and the receptor protein all affect the time required to reach equilibrium.[2][4]
-
Affinity of the Ligands: The association (k_on) and dissociation (k_off) rate constants of both this compound and the competing radioligand for the receptor are critical determinants.[2][4] High-affinity ligands may require longer incubation times to reach equilibrium.[2]
-
Buffer Composition: The pH and ionic strength of the buffer can influence ligand binding.[1][3]
This compound is a muscarinic receptor antagonist.[5][6][7][8][9][10][11] For muscarinic receptor binding assays, incubation times can vary. For instance, some protocols for muscarinic M1 receptors suggest a 1-hour incubation at room temperature[12], while other generic radioligand binding assays recommend 60 minutes at 30°C.[13] It is crucial to empirically determine the optimal incubation time for your specific assay conditions.
Q2: How can I experimentally determine the optimal incubation time for my this compound binding assay?
A2: To determine the optimal incubation time, a time-course experiment should be performed. This involves incubating the reaction mixture (receptor source, radioligand, and either buffer for total binding or a saturating concentration of a non-labeled ligand for non-specific binding) for varying durations. Specific binding is then calculated at each time point. The optimal incubation time is the point at which specific binding reaches a stable plateau, indicating that equilibrium has been achieved.[14] It is recommended to choose an incubation time that is well into this plateau to ensure the robustness of the assay. A general rule of thumb is to incubate for at least 5 half-lives of the dissociation reaction.[2][4]
Troubleshooting Guide
Q3: My specific binding is very low. Could the incubation time be the issue?
A3: Yes, an inappropriate incubation time can lead to low specific binding.
-
Incubation time is too short: If the incubation period is insufficient, the binding reaction will not have reached equilibrium, resulting in a lower amount of bound radioligand and consequently, low specific binding.
-
Incubation time is too long: While less common for stable ligands and receptors, excessively long incubation times can sometimes lead to degradation of the receptor or ligand, particularly at higher temperatures, which could decrease the specific binding signal.
Actionable Advice: Perform a time-course experiment (as described in Q2) to ensure you are incubating for a sufficient period to reach equilibrium.
Q4: I am seeing inconsistent results between experiments. Can incubation time contribute to this variability?
A4: Yes, inconsistent incubation times are a common source of experimental variability.
-
Fluctuations in Incubation Time: Even small variations in the incubation period between assays can lead to significant differences in the measured binding, especially if the chosen time is on the steep part of the binding curve (before equilibrium is reached).
-
Temperature Fluctuations: Variations in the incubation temperature can alter the binding kinetics, affecting the time to reach equilibrium and leading to inconsistent results.[1][3]
Actionable Advice: Use a calibrated timer and a temperature-controlled incubator to ensure consistency across all experiments. Choose an incubation time on the stable plateau of your time-course curve to minimize the impact of minor timing variations.
Q5: How does the choice of radioligand affect the required incubation time when studying this compound?
A5: The kinetics of the chosen radioligand are a critical factor. This compound is studied in competitive binding assays where it displaces a radiolabeled ligand. The time to reach equilibrium in such an assay is determined by the binding kinetics of both the radioligand and this compound. A radioligand with slow association and dissociation rates will require a longer incubation time to reach equilibrium compared to one with faster kinetics.
Actionable Advice: When setting up a new assay with a different radioligand, it is essential to re-determine the optimal incubation time through a time-course experiment.
Data Summary
| Parameter | Influence on Incubation Time | Rationale |
| Temperature | Inverse relationship | Higher temperatures increase the kinetic energy of molecules, leading to faster association and dissociation rates, thus reducing the time to reach equilibrium.[1][3] |
| Ligand Concentration | Inverse relationship | Higher concentrations of both the radioligand and the competitor (this compound) increase the rate of association, generally leading to a shorter time to reach equilibrium.[2] |
| Receptor Concentration | Inverse relationship | A higher concentration of receptors provides more binding sites, which can increase the initial rate of association and potentially shorten the time to equilibrium. |
| Ligand Affinity (k_off) | Direct relationship | Ligands with a slower dissociation rate (lower k_off, higher affinity) will take longer to reach equilibrium.[2] The incubation time should be sufficient for the slowest binding ligand to equilibrate. |
Experimental Protocols
Protocol for Determining Optimal Incubation Time in a Competitive Binding Assay for this compound
This protocol outlines a general procedure to determine the optimal incubation time for a competitive binding assay involving this compound and a suitable radioligand targeting muscarinic receptors.
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Receptor Source: Membranes from cells or tissues expressing the target muscarinic receptor subtype.
-
Radioligand: A suitable muscarinic receptor radioligand (e.g., [³H]-NMS) at a concentration at or below its K_d.
-
This compound Stock Solution: A high concentration stock for serial dilutions.
-
Wash Buffer: Cold assay buffer.
-
-
Set Up the Experiment:
-
Prepare a series of tubes or a multi-well plate.
-
For each time point to be tested (e.g., 15, 30, 45, 60, 90, 120, 180 minutes), prepare triplicate tubes for:
-
Total Binding: Receptor + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Receptor + Radioligand + a saturating concentration of a suitable unlabeled antagonist (e.g., Atropine).
-
Competitor Binding: Receptor + Radioligand + a fixed concentration of this compound (typically its estimated IC₅₀).
-
-
-
Incubation:
-
Initiate the binding reaction by adding the receptor preparation to the tubes.
-
Incubate all tubes at a constant, defined temperature (e.g., 25°C or 37°C).
-
At each designated time point, terminate the reaction for the corresponding set of tubes.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each triplicate.
-
Calculate Specific Binding at each time point: Specific Binding = Total Binding - Non-specific Binding.
-
Plot Specific Binding versus Incubation Time.
-
The optimal incubation time is the point at which the specific binding reaches a stable plateau. Select a time point well within this plateau for all future experiments.
-
Visualizations
Caption: Workflow for determining the optimal incubation time.
Caption: Troubleshooting logic for incubation time issues.
References
- 1. Ligand binding assays at equilibrium: validation and interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand binding assays at equilibrium: validation and interpretation | Semantic Scholar [semanticscholar.org]
- 4. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Mepenzolate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mepenzolate - Wikipedia [en.wikipedia.org]
- 9. Chemical modification-mediated optimisation of bronchodilatory activity of mepenzolate, a muscarinic receptor antagonist with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Mepenzolate Derivatives With Long-Acting Bronchodilatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the reproducibility of Mepenzolate Bromide experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experimental results involving Mepenzolate Bromide. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during experiments with this compound.
1. Solubility and Stock Solution Preparation
-
Q: I am having trouble dissolving this compound in aqueous buffers for my cell-based assays. What is the recommended solvent?
-
A: this compound has limited solubility in water but is soluble in hot water.[1] For cell culture experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or dimethylformamide (DMF).[2] The solubility is approximately 30 mg/mL in DMSO and 5 mg/mL in DMF.[2] For final experimental concentrations, this stock solution can be further diluted in your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid affecting the cells.
-
-
Q: My this compound solution appears cloudy or precipitates upon dilution in my aqueous buffer. What could be the cause and how can I fix it?
-
A: This may be due to the low aqueous solubility of this compound.[1][3] As a quaternary ammonium compound, it may also have a tendency to aggregate in aqueous solutions. To mitigate this, ensure your stock solution is fully dissolved before further dilution. When diluting, add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and even dispersion. Preparing fresh dilutions for each experiment is also recommended as aqueous solutions of this compound are not recommended for storage for more than one day.[2]
-
2. In Vitro Assay Variability
-
Q: I am observing high variability between wells in my cell-based assay. What are some potential causes related to this compound?
-
A: High variability can stem from several factors. Firstly, ensure homogenous delivery of this compound to all wells by proper mixing during dilution and plating. Uneven cell seeding can also contribute to variability. As a quaternary ammonium compound, this compound may adsorb to plastic surfaces.[4] Using low-adsorption plates or pre-treating plates with a blocking agent like bovine serum albumin (BSA) may help. Additionally, the presence of serum in your culture medium can impact the free concentration of the compound due to protein binding, so consistency in serum batches and concentrations is crucial.
-
-
Q: My positive control for muscarinic receptor antagonism is working, but this compound shows inconsistent effects. What should I check?
-
A: Verify the stability of your this compound stock solution. While solid this compound is stable, its stability in solution, particularly in complex cell culture media, may be limited.[2] It is advisable to prepare fresh dilutions for each experiment. Also, consider the specific muscarinic receptor subtypes expressed in your cell line. This compound is a non-selective muscarinic antagonist, and the cellular response will depend on the complement of M1, M2, and M3 receptors.
-
3. In Vivo Experiment Considerations
-
Q: What is a suitable vehicle for in vivo administration of this compound in mice?
-
A: For intratracheal administration in mouse models of respiratory diseases, this compound has been successfully dissolved in 0.9% NaCl (saline).[5] For other routes of administration, the choice of vehicle will depend on the desired absorption and pharmacokinetic profile. Given its limited water solubility, for oral or parenteral routes where higher concentrations may be needed, a co-solvent system might be necessary. However, it is crucial to include a vehicle-only control group to account for any effects of the vehicle itself.
-
-
Q: I am not observing the expected bronchodilatory or anti-inflammatory effects in my animal model. What could be the issue?
-
A: Dosing and route of administration are critical. For instance, oral administration may require a significantly higher dose to achieve the same effect as intratracheal administration due to low absorption from the GI tract.[1] Ensure the dosage is appropriate for the specific animal model and desired effect, based on available literature.[1][3][5][6] The timing of administration relative to the induction of inflammation or bronchoconstriction is also a key parameter to optimize.
-
Quantitative Data Summary
| Property | Value | Solvent/Conditions | Reference |
| Solubility | ~30 mg/mL | DMSO | [2] |
| ~5 mg/mL | DMF | [2] | |
| ~1 mg/mL | PBS (pH 7.2) | [2] | |
| Freely soluble | Methanol | [1] | |
| Soluble | Hot Water | [1] | |
| Slightly soluble | Water, Ethanol (95%) | [1] | |
| Storage (Solid) | ≥ 4 years | -20°C | [2] |
| Storage (Aqueous Solution) | Not recommended for > 1 day | Aqueous buffers | [2] |
Experimental Protocols
1. Competitive Radioligand Binding Assay for Muscarinic M3 Receptor
This protocol is a general guideline and should be optimized for your specific cell line and equipment.
-
Objective: To determine the binding affinity (Ki) of this compound for the human muscarinic M3 receptor.
-
Materials:
-
Cell membranes expressing the human M3 receptor.
-
Radioligand (e.g., [3H]-N-methylscopolamine).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and the cell membrane preparation.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the concentration of this compound to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. In Vitro Anti-Inflammatory Assay: Inhibition of Protein Denaturation
This assay provides a measure of the anti-inflammatory activity of this compound.
-
Objective: To evaluate the ability of this compound to inhibit protein denaturation.
-
Materials:
-
Bovine Serum Albumin (BSA).
-
Phosphate Buffered Saline (PBS), pH 6.3.
-
This compound.
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium).
-
Spectrophotometer.
-
-
Procedure:
-
Prepare different concentrations of this compound and the standard drug in PBS.
-
To 0.5 mL of each concentration, add 0.5 mL of 5% w/v BSA solution.
-
A control group consists of 0.5 mL of PBS and 0.5 mL of 5% w/v BSA solution.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 70°C for 5 minutes in a water bath.
-
Cool the samples to room temperature.
-
Measure the absorbance (turbidity) of the samples at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Visualizations
Caption: this compound's mechanism of action as a muscarinic M3 receptor antagonist.
Caption: General workflow for an in vitro functional assay with this compound.
References
- 1. This compound displays beneficial effects in a mouse model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Synthesis and biological comparison of enantiomers of this compound, a muscarinic receptor antagonist with bronchodilatory and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.hach.com [cdn.hach.com]
- 5. Identification of Mepenzolate Derivatives With Long-Acting Bronchodilatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical modification-mediated optimisation of bronchodilatory activity of mepenzolate, a muscarinic receptor antagonist with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Mepenzolate Bromide stability testing using a validated HPLC method
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for stability testing of Mepenzolate Bromide using a validated High-Performance Liquid Chromatography (HPLC) method. It includes detailed experimental protocols, troubleshooting guidance, and frequently asked questions to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method?
A stability-indicating method (SIM) is a validated analytical procedure that accurately and precisely measures the concentration of an active pharmaceutical ingredient (API), such as this compound, without interference from its degradation products, process impurities, or excipients.[1][2][3] The method must be able to separate the intact drug from any potential degradants formed under various stress conditions.[4]
Q2: Why is forced degradation testing necessary for a stability study?
Forced degradation studies, also known as stress testing, are essential to:
-
Identify likely degradation products and establish degradation pathways.[1][2]
-
Demonstrate the specificity and stability-indicating nature of the HPLC method.[4][5]
-
Understand the intrinsic stability of the this compound molecule.[2]
-
Facilitate the development of stable formulations and determine appropriate storage conditions.[1]
Q3: What are the typical stress conditions used in forced degradation studies for this compound?
According to ICH guidelines, typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis (light exposure), and thermal stress (heat).[1][4][6] The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can effectively resolve the degradants from the parent drug.[7]
Q4: What are the critical validation parameters for this HPLC method according to ICH Q2(R1) guidelines?
The critical validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[8]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5][6][8]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[5][6][8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[5][8]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[5][6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5][8]
Experimental Protocol: Stability-Indicating HPLC Method
This section details a proposed method for the analysis of this compound. As a quaternary ammonium compound, this compound may exhibit poor peak shape on standard C18 columns due to interactions with residual silanols.[9] The following method incorporates an ion-pairing reagent to mitigate these effects.
1. Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer with 5 mM Sodium 1-Heptanesulfonate (Ion-Pairing Reagent), pH adjusted to 3.5 with Orthophosphoric Acid (55:45 v/v)[10][11] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase |
2. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 5-50 µg/mL).
-
Sample Preparation: Prepare the test sample (e.g., from a drug product) in the diluent to achieve a theoretical concentration within the linearity range. Filter through a 0.45 µm syringe filter before injection.
3. Forced Degradation Study Protocol
Expose the this compound solution (e.g., 100 µg/mL) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 80°C for 48 hours, then prepare a solution for analysis.[12]
-
Photolytic Degradation: Expose the solution to direct sunlight for 24 hours or in a photostability chamber.
Method Validation Summary
The following tables summarize the acceptance criteria and typical results for method validation.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Table 2: Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (Concentration Range) | 5 - 50 µg/mL | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability ≤ 2.0%, Intermediate ≤ 2.0% | Repeatability = 0.8%, Intermediate = 1.2% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | % RSD ≤ 2.0% for minor changes (flow rate ±0.1 mL/min, pH ±0.2) | All variations result in % RSD < 2.0% |
Visual Workflows
References
- 1. biomedres.us [biomedres.us]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. media.neliti.com [media.neliti.com]
- 12. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mepenzolate Bromide vs. Atropine: A Comparative Analysis of Muscarinic Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Mepenzolate Bromide and Atropine in their capacity to block muscarinic acetylcholine receptors (mAChRs). By presenting experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction to the Antagonists
Atropine , a tropane alkaloid, is the prototypical non-selective muscarinic antagonist.[1][2] It acts as a competitive inhibitor of acetylcholine (ACh) at all five muscarinic receptor subtypes (M1-M5).[2] Its widespread and non-specific action makes it a powerful pharmacological tool but can also lead to a range of systemic side effects.[2]
This compound is a quaternary ammonium antimuscarinic agent. It is known to act as a muscarinic receptor antagonist, with documented activity at M2 and M3 receptors.[1] While some sources describe it as having broad activity against muscarinic receptors, a complete binding profile across all five subtypes is not as extensively documented as that of Atropine.[3] Its quaternary structure suggests it is less likely to cross the blood-brain barrier, potentially reducing central nervous system side effects.[3]
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the reported Ki values for this compound and Atropine at the five human muscarinic receptor subtypes (hM1-hM5).
| Receptor Subtype | This compound Ki (nM) | Atropine Ki (nM) |
| hM1 | Data not available | 1.27 ± 0.36 |
| hM2 | 0.68[1] | 3.24 ± 1.16 |
| hM3 | 2.6[1] | 2.21 ± 0.53 |
| hM4 | Data not available | 0.77 ± 0.43 |
| hM5 | Data not available | 2.84 ± 0.84 |
Data Interpretation:
Based on the available data, Atropine demonstrates high affinity for all five muscarinic receptor subtypes, confirming its non-selective profile. This compound shows high affinity for hM2 and hM3 receptors. The lack of comprehensive, publicly available data for this compound's affinity for hM1, hM4, and hM5 receptors from a single, comparative study highlights a gap in the current understanding of its complete selectivity profile.
Signaling Pathways of Muscarinic Receptor Blockade
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC) which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and also modulate ion channels. Muscarinic antagonists like this compound and Atropine competitively bind to these receptors, preventing acetylcholine from initiating these signaling cascades.
Caption: General signaling pathway of muscarinic receptor antagonism.
Experimental Protocols
The following are representative protocols for key experiments used to characterize muscarinic receptor antagonists.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of this compound and Atropine for each muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from cells expressing a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compounds: this compound and Atropine at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add cell membranes, a fixed concentration of [³H]-NMS (typically at its Kd concentration), and varying concentrations of the unlabeled test compound (this compound or Atropine).
-
To determine non-specific binding, a separate set of wells is prepared with a high concentration of an unlabeled antagonist (e.g., 1 µM Atropine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: Phosphoinositide (PI) Turnover
This assay measures the functional consequence of M1, M3, and M5 receptor blockade by quantifying the inhibition of agonist-induced inositol phosphate accumulation.
Objective: To determine the functional potency of this compound and Atropine in blocking M1, M3, or M5 receptor-mediated signaling.
Materials:
-
Whole cells expressing a single Gq/11-coupled muscarinic receptor subtype (hM1, hM3, or hM5).
-
[³H]-myo-inositol.
-
Agonist (e.g., carbachol).
-
Test compounds: this compound and Atropine.
-
LiCl solution.
-
Dowex AG1-X8 resin.
-
Scintillation cocktail and counter.
Procedure:
-
Culture cells in a medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with various concentrations of the antagonist (this compound or Atropine) in the presence of LiCl (which inhibits inositol monophosphatase, allowing inositol phosphates to accumulate).
-
Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol).
-
After a defined incubation period, terminate the reaction by adding an acid (e.g., perchloric acid).
-
Separate the accumulated [³H]-inositol phosphates from other radiolabeled species using anion-exchange chromatography (Dowex resin).
-
Quantify the amount of [³H]-inositol phosphates by scintillation counting.
-
Determine the concentration of the antagonist that causes 50% inhibition of the agonist-induced response (IC50).
Functional Assay: cAMP Accumulation
This assay is used to assess the functional activity of antagonists at Gi/o-coupled receptors (M2 and M4) by measuring their ability to reverse agonist-induced inhibition of cAMP production.
Objective: To determine the functional potency of this compound and Atropine in blocking M2 or M4 receptor-mediated signaling.
Materials:
-
Whole cells expressing a single Gi/o-coupled muscarinic receptor subtype (hM2 or hM4).
-
Adenylyl cyclase stimulator (e.g., forskolin).
-
Muscarinic agonist (e.g., carbachol).
-
Test compounds: this compound and Atropine.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).
Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Add varying concentrations of the antagonist (this compound or Atropine).
-
Add a fixed concentration of the muscarinic agonist and a fixed concentration of forskolin to the cells.
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
The ability of the antagonist to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels is quantified.
-
Determine the concentration of the antagonist that produces 50% of the maximal reversal (EC50).
Conclusion
Atropine is a well-characterized, non-selective muscarinic antagonist with high affinity for all five receptor subtypes. This compound is a potent antagonist at M2 and M3 muscarinic receptors. A comprehensive understanding of this compound's selectivity profile is currently limited by the lack of publicly available, comparative binding data for the M1, M4, and M5 subtypes. Further research is warranted to fully elucidate its receptor interaction profile. The experimental protocols provided herein offer a framework for conducting such comparative studies, which are essential for the rational design and development of more selective and effective muscarinic receptor modulators.
References
- 1. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mepenzolate Bromide and Tiotropium for Airway Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mepenzolate Bromide and Tiotropium, two muscarinic receptor antagonists, focusing on their efficacy and mechanisms for inducing airway smooth muscle relaxation. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding and evaluation of these compounds.
Mechanism of Action: Targeting Muscarinic Receptors
Both this compound and Tiotropium exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). In the airways, the primary target for achieving bronchodilation is the M3 subtype of these receptors, located on airway smooth muscle cells.[1][2]
Under normal physiological conditions, acetylcholine released from parasympathetic nerve endings binds to M3 receptors, initiating a signaling cascade that leads to smooth muscle contraction and airway narrowing. This process involves the Gq protein, activation of phospholipase C (PLC), and subsequent production of inositol trisphosphate (IP3), which triggers the release of intracellular calcium (Ca2+).
Mepenzolate and Tiotropium physically block the binding of acetylcholine to the M3 receptor, thereby inhibiting this contractile signaling pathway and promoting relaxation of the airway smooth muscle, which results in bronchodilation.[2][3]
While both drugs target muscarinic receptors, a key differentiator lies in their kinetic properties. Tiotropium is characterized as a long-acting muscarinic antagonist (LAMA).[4] Its therapeutic efficacy is attributed to its very slow dissociation from the M3 receptor, providing a sustained bronchodilator effect that lasts over 24 hours.[4][5] In contrast, this compound is described as having a shorter duration of action.
Quantitative Performance Data
The efficacy of a receptor antagonist is primarily defined by its binding affinity (Ki) and its functional potency (EC50 or pA2). The data below, collated from in vitro studies, provides a quantitative comparison between this compound and Tiotropium.
Table 1: Receptor Binding Affinity
Binding affinity indicates how strongly a drug binds to its target receptor. It is often expressed as the inhibition constant (Ki), where a lower Ki value signifies a higher affinity.
| Compound | Receptor | Ki (nM) | Assay System |
| This compound | Human Muscarinic M3 | 2.60[2] | Displacement of [3H]NMS from hM3R expressed in CHOK1 cells.[2] |
| Tiotropium Bromide | Human Muscarinic M3 | ~0.05[6] | Displacement of [3H]NMS from hM3R expressed in CHO-K1 cells (IC50 value).[6] |
Note: IC50 values are influenced by assay conditions but can serve as a close approximation of Ki for competitive antagonists under appropriate conditions.
Table 2: Functional Potency in Airway Tissue
Functional potency measures the concentration of a drug required to produce a specific biological effect, such as the relaxation of pre-contracted airway tissue. This is often represented by the EC50 (half-maximal effective concentration) or the pEC50 (-log(EC50)).
| Compound | Parameter | Value | Experimental Model |
| Tiotropium Bromide | pEC50 | 8.8 ± 0.3[7] | Methacholine-precontracted isolated guinea pig tracheal rings.[7] |
| EC50 (nM) | ~1.58 | Calculated from pEC50 |
Data for the functional potency of this compound in a comparable airway smooth muscle relaxation assay was not available in the reviewed literature.
Detailed Experimental Protocols
The following protocols describe standard methodologies used to derive the quantitative data presented above.
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.
Objective: To determine the Ki of this compound and Tiotropium at the human M3 muscarinic receptor.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human M3 muscarinic receptor (hM3R).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS).
-
Test Compounds: this compound, Tiotropium Bromide.
-
Assay Buffer (e.g., Phosphate-buffered saline, pH 7.4).
-
96-well filter plates and a cell harvester for separation.
-
Scintillation counter.
Procedure:
-
Preparation: A series of dilutions of the test compounds (Mepenzolate or Tiotropium) are prepared.
-
Incubation: In each well of the 96-well plate, the hM3R-expressing cell membranes are incubated with a fixed concentration of the radioligand ([3H]NMS) and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated for a set period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Separation: The contents of the wells are rapidly filtered through the glass fiber filter plates using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification: The radioactivity trapped on each filter, corresponding to the amount of bound [3H]NMS, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Protocol 2: Isolated Organ Bath for Functional Potency
This ex vivo experiment measures the ability of a compound to relax airway smooth muscle that has been artificially contracted.
Objective: To determine the functional potency (pEC50/EC50) of Tiotropium in relaxing pre-contracted guinea pig tracheal rings.
Materials:
-
Male Hartley guinea pigs.
-
Krebs-Henseleit physiological salt solution.
-
Contractile Agent: Methacholine.
-
Test Compound: Tiotropium Bromide.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: The trachea is excised from a euthanized guinea pig and placed in Krebs-Henseleit solution. It is cleaned of connective tissue and cut into rings.
-
Mounting: Each tracheal ring is suspended between two hooks in an organ bath chamber filled with gassed (95% O2, 5% CO2) Krebs-Henseleit solution maintained at 37°C. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a set resting tension.
-
Contraction: The tracheal rings are contracted by adding a submaximal concentration of methacholine to the organ bath until a stable contractile tone is achieved.
-
Relaxation Curve: The test compound (Tiotropium) is added to the bath in a cumulative, concentration-dependent manner. The relaxation response is recorded after each addition until a maximal response is achieved.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by methacholine. A concentration-response curve is plotted, and the pEC50 or EC50 value is calculated.
Summary and Conclusion
The available experimental data indicates that both this compound and Tiotropium are effective antagonists of the M3 muscarinic receptor, the key target for inducing bronchodilation.
-
Binding Affinity: Based on the Ki and IC50 values, Tiotropium demonstrates a significantly higher binding affinity for the human M3 receptor than this compound. Tiotropium's affinity is in the picomolar to very low nanomolar range, while Mepenzolate's is in the low nanomolar range. This suggests that a lower concentration of Tiotropium is required to occupy the M3 receptors.
-
Functional Potency & Duration: Tiotropium's high potency is confirmed in functional assays with airway tissue.[7] Its key clinical advantage is its exceptionally slow dissociation from the M3 receptor, which underpins its long-acting, once-daily therapeutic profile.[4] this compound, while demonstrating bronchodilatory activity, is established as a short-acting agent.
References
- 1. Non-bronchodilating mechanisms of tiotropium prevent airway hyperreactivity in a guinea-pig model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BindingDB BDBM50377964 Cantil::Glycophenylate::this compound::Mepenzolate [bindingdb.org]
- 3. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis for the long duration of action and kinetic selectivity of tiotropium for the muscarinic M3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BindingDB PrimarySearch_ki [bdb99.ucsd.edu]
- 7. mdpi.com [mdpi.com]
Scopolamine and Mepenzolate Bromide: A Comparative Analysis of Their Effects on Gastric Emptying
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of scopolamine and mepenzolate bromide on gastric emptying. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the clinical and physiological implications of these two antimuscarinic agents.
Mechanism of Action: Antagonism of Muscarinic Acetylcholine Receptors
Both scopolamine and this compound are antimuscarinic agents, meaning they competitively inhibit the binding of the neurotransmitter acetylcholine to its receptors.[1] In the context of gastrointestinal motility, the M2 and M3 muscarinic receptor subtypes on smooth muscle cells are of primary importance.[2][3][4]
Acetylcholine released from parasympathetic nerve endings typically stimulates these receptors, leading to a cascade of intracellular events that result in smooth muscle contraction and promote gastric emptying.[2][3][4] By blocking these receptors, scopolamine and this compound interrupt this signaling pathway, leading to a reduction in gastrointestinal smooth muscle tone and contractility, which in turn delays gastric emptying.[5]
The signaling pathway for muscarinic receptor-mediated gastric smooth muscle contraction is illustrated below.
Caption: Muscarinic receptor signaling pathway in gastric smooth muscle and points of inhibition by scopolamine and this compound.
Comparative Efficacy on Gastric Emptying: A Review of Available Data
Scopolamine
Scopolamine has been shown to inhibit gastric motility. A study investigating the effects of medications on motion sickness found that a combination of 0.6 mg scopolamine and 5 mg d-amphetamine resulted in a significant delay in gastric emptying.[6]
| Drug | Dosage | Test Meal | Parameter | Result | Reference |
| Scopolamine + d-amphetamine | 0.6 mg + 5 mg | Isotonic Saline (radiolabelled) | Gastric Retention at 1 hour | 14% | [6] |
This compound and Other Quaternary Ammonium Anticholinergics
Quantitative data specifically on the effect of this compound on gastric emptying is limited. However, studies on other quaternary ammonium antimuscarinic drugs, such as propantheline bromide, demonstrate a significant delay in gastric emptying. It is plausible that this compound exerts a similar effect due to its related chemical structure and mechanism of action.
One study found that a single oral dose of 30 mg propantheline bromide nearly doubled the gastric half-emptying time (T50) of a liquid meal in healthy subjects.[7] Another study confirmed that the delay in gastric emptying caused by propantheline is dose-dependent.[8]
| Drug | Dosage | Test Meal | Parameter | Placebo Result | Drug Result | Reference |
| Propantheline Bromide | 30 mg (oral) | Liquid Test Meal (radiolabelled) | Gastric Half-Emptying Time (T50) | 68 min | 135 min | [7] |
Experimental Protocols: Gastric Emptying Scintigraphy
The gold standard for measuring gastric emptying is scintigraphy.[9] A typical experimental protocol for a gastric emptying study is detailed below.
Patient Preparation
-
Fasting: Patients are required to fast overnight (for at least 4-6 hours) before the study to ensure the stomach is empty.[10][11]
-
Medication Review: Medications that can affect gastric motility, including prokinetics, opioids, and other anticholinergic drugs, are typically withheld for a specified period (e.g., 48-72 hours) before the test, as advised by a physician.[12]
-
Blood Glucose Control (for diabetic patients): In patients with diabetes, blood glucose levels should be monitored and ideally be below a certain threshold (e.g., 275 mg/dL) before starting the test, as hyperglycemia can independently delay gastric emptying.[10][11]
Standardized Radiolabeled Meal
-
Meal Composition: A standardized meal is consumed by the patient. A common solid meal consists of a low-fat, egg-white sandwich.[10] For example, 4 oz of egg substitute, 2 slices of bread, and 30g of jelly, with a specific caloric content.[11]
-
Radiolabeling: The meal is labeled with a gamma-emitting radioisotope, most commonly Technetium-99m (99mTc) sulfur colloid, which is mixed with the egg-white component.[9][11]
-
Ingestion: The patient is instructed to consume the meal within a specified timeframe, typically around 10 minutes.[10][11]
Scintigraphic Imaging
-
Image Acquisition: Immediately after meal ingestion (time 0) and at subsequent time points (typically 1, 2, and 4 hours), images of the stomach are acquired using a gamma camera.[10]
-
Imaging Views: Both anterior and posterior images are taken to allow for the calculation of the geometric mean of counts, which corrects for tissue attenuation.[9]
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is measured. From this data, the gastric emptying rate, the half-emptying time (T50), and the percentage of gastric retention at each time point are calculated.[9]
Caption: A generalized workflow for a gastric emptying scintigraphy study.
Conclusion
Both scopolamine and this compound, as antimuscarinic agents, are expected to delay gastric emptying by inhibiting acetylcholine-mediated smooth muscle contraction in the stomach. Quantitative data for scopolamine confirms its inhibitory effect on gastric motility. While direct quantitative data for this compound is scarce, evidence from studies on structurally and functionally similar compounds like propantheline bromide strongly suggests a similar dose-dependent delay in gastric emptying.
For researchers and drug development professionals, it is crucial to recognize that the magnitude of the effect on gastric emptying can influence the absorption and bioavailability of co-administered oral medications. The lack of direct comparative studies between scopolamine and this compound highlights a gap in the literature. Future research should aim to directly compare these two agents using standardized gastric emptying scintigraphy protocols to provide a clearer understanding of their relative potencies and clinical implications for gastrointestinal motility.
References
- 1. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scopolamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nuclear medicine evaluation of motion sickness and medications on gastric emptying time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolongation of gastric emptying by oral propantheline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral anticholinergics and gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastric emptying study - Wikipedia [en.wikipedia.org]
- 10. med.emory.edu [med.emory.edu]
- 11. Gastric Emptying – SPHP Radiology Protocols [temiprotocols.org]
- 12. motilitysociety.org [motilitysociety.org]
Mepenzolate Bromide vs. Novel Muscarinic Antagonists: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of Mepenzolate Bromide, a traditional muscarinic antagonist, with a selection of novel muscarinic antagonists. While direct comparative clinical efficacy data is scarce due to differing primary therapeutic indications, this document focuses on an objective comparison of their binding affinities for muscarinic receptor subtypes and the underlying signaling mechanisms. This information is crucial for understanding their potential selectivity and side-effect profiles, offering valuable insights for ongoing research and drug development.
Introduction to Muscarinic Antagonists
Muscarinic antagonists are a class of drugs that competitively inhibit the action of acetylcholine (ACh) at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body and are involved in regulating a multitude of physiological functions, including smooth muscle contraction, heart rate, and glandular secretions. Consequently, muscarinic antagonists have been developed for a range of therapeutic applications.
This compound is a quaternary ammonium anticholinergic agent that has been primarily used as an adjunctive therapy in the treatment of peptic ulcer disease.[1][2] Its mechanism of action involves the blockade of muscarinic receptors in the gastrointestinal tract, leading to a reduction in gastric acid secretion and motility.[1][3]
Novel Muscarinic Antagonists , such as solifenacin, darifenacin, tiotropium, umeclidinium, glycopyrronium, and aclidinium, represent a newer generation of drugs. Many of these agents have been developed with a focus on treating overactive bladder (OAB) or chronic obstructive pulmonary disease (COPD).[4][5][6][7][8] A key development goal for these novel antagonists has been to achieve greater selectivity for specific muscarinic receptor subtypes, particularly the M3 receptor, to enhance therapeutic efficacy while minimizing systemic side effects.[9][10]
Quantitative Comparison of Receptor Binding Affinities
The affinity of a muscarinic antagonist for the five known muscarinic receptor subtypes (M1-M5) is a critical determinant of its therapeutic action and side-effect profile. The following table summarizes the binding affinities (expressed as pKi or Ki values) of this compound and several novel muscarinic antagonists. A higher pKi value indicates a higher binding affinity.
| Compound | M1 Receptor (pKi/Ki) | M2 Receptor (pKi/Ki) | M3 Receptor (pKi/Ki) | M4 Receptor (pKi/Ki) | M5 Receptor (pKi/Ki) | Primary Indication(s) |
| This compound | — | — | — | — | — | Peptic Ulcer Disease[1][2] |
| Solifenacin | 7.6[11][12] | 6.9[11][12] | 8.0[11][12] | — | — | Overactive Bladder[13][14] |
| Darifenacin | 8.2[15] | 7.4[15] | 9.1[15] | 7.3[15] | 8.0[15] | Overactive Bladder[9][10] |
| Tiotropium Bromide | High Affinity[5][16] | High Affinity[5][16] | High Affinity[5][16] | High Affinity[7] | High Affinity[7] | COPD, Asthma[7][17] |
| Umeclidinium Bromide | 0.05-0.16 nM (Ki)[18] | 0.05-0.16 nM (Ki)[18] | 0.05-0.16 nM (Ki)[18] | 0.05-0.16 nM (Ki)[18] | 0.05-0.16 nM (Ki)[18] | COPD[6][19] |
| Glycopyrronium Bromide | High Affinity[20][21] | High Affinity[20][21] | High Affinity[20][21] | High Affinity[20] | High Affinity[20] | COPD, Peptic Ulcer, Hyperhidrosis[20][21] |
| Aclidinium Bromide | High Affinity[4] | High Affinity[4] | High Affinity[4] | High Affinity[4] | High Affinity[4] | COPD[4] |
| Oxybutynin | High Affinity[22] | High Affinity[22] | High Affinity[22] | — | — | Overactive Bladder[8][23][24][25] |
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented in the table above are typically determined using a competitive radioligand binding assay. The following is a generalized protocol for such an experiment.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or a novel antagonist) for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5).
-
A radiolabeled muscarinic antagonist with high affinity and specificity (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compound (unlabeled antagonist) at various concentrations.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. A control group with no test compound is also included to determine total binding. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled universal muscarinic antagonist (e.g., atropine).
-
Equilibrium: Incubate the mixture for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. The amount of radioactivity on each filter is then measured using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Muscarinic Receptor Signaling Pathway
The therapeutic effects and side effects of muscarinic antagonists are a direct consequence of their ability to block the downstream signaling pathways initiated by acetylcholine. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins. The diagram below illustrates the canonical Gq-protein signaling pathway, which is the primary target for antagonists used in treating conditions like overactive bladder and COPD, where smooth muscle contraction is a key factor.
Caption: M3 Muscarinic Receptor Gq Signaling Pathway
Experimental Workflow for Assessing Antagonist Efficacy
The following diagram outlines a typical preclinical workflow for evaluating the efficacy of a novel muscarinic antagonist.
Caption: Preclinical evaluation workflow for muscarinic antagonists.
Conclusion
This guide highlights the pharmacological differences between this compound and a selection of novel muscarinic antagonists. While this compound served a role in the management of peptic ulcer disease, the newer agents demonstrate the advancements in drug design, with many exhibiting higher affinity and, in some cases, greater selectivity for the M3 muscarinic receptor subtype. This selectivity is a key factor in their application for conditions like overactive bladder and COPD, aiming to maximize therapeutic effects on the target organ while minimizing systemic anticholinergic side effects. The provided data and experimental outlines serve as a valuable resource for researchers in the field of cholinergic pharmacology and for professionals involved in the development of next-generation muscarinic receptor modulators. Further head-to-head clinical trials would be necessary to definitively compare the clinical efficacy of these compounds for any given indication.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mepenzolate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. INTRODUCTION - Aclidinium Bromide (Tudorza Genuair) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. DailyMed - ANORO ELLIPTA- umeclidinium bromide and vilanterol trifenatate powder [dailymed.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Glycopyrronium | C19H28NO3+ | CID 3494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. axonmedchem.com [axonmedchem.com]
- 23. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Oxybutynin: a medicine to treat symptoms of an overactive bladder - NHS [nhs.uk]
A Comparative Analysis of Mepenzolate Bromide Enantiomers: Validating Binding Affinity at the Muscarinic M3 Receptor
A comprehensive guide for researchers and drug development professionals on the stereoselective binding of Mepenzolate Bromide's enantiomers to the muscarinic M3 receptor. This report provides a comparative analysis with other leading muscarinic antagonists, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
This compound, a quaternary ammonium anticholinergic agent, has been utilized for its effects on muscarinic receptors. As a chiral molecule, it exists as two enantiomers, (R)-mepenzolate and (S)-mepenzolate. Emerging research indicates a significant difference in the binding affinity of these enantiomers to the muscarinic M3 receptor, a key target in respiratory and other conditions. This guide provides an objective comparison of their binding profiles, supported by available data, and places them in the context of other widely used muscarinic antagonists.
Comparative Binding Affinity of this compound Enantiomers and Other Muscarinic Antagonists
In vitro studies utilizing a filter-binding assay have demonstrated that the (R)-enantiomer of this compound possesses a higher binding affinity for the muscarinic M3 receptor compared to the (S)-enantiomer.[1] This stereoselectivity is a critical factor in understanding the pharmacological activity of the racemic mixture and for the potential development of single-enantiomer therapeutics.
To provide a broader context for these findings, the following table summarizes the binding affinities (Ki or pA2 values) of this compound's enantiomers and other prominent long-acting muscarinic antagonists (LAMAs) for the human muscarinic M3 receptor.
| Compound | Receptor | Binding Affinity (Ki in nM) | pKi | Reference |
| (R)-Mepenzolate | Muscarinic M3 | Data Not Available | Data Not Available | |
| (S)-Mepenzolate | Muscarinic M3 | Data Not Available | Data Not Available | |
| Aclidinium | Muscarinic M3 | 0.14 | 9.85 | [2] |
| Glycopyrronium | Muscarinic M3 | 1.686 | 8.77 | [3] |
| Tiotropium | Muscarinic M3 | ~1.26 (from pA2 of 8.9) | 8.9 | [4] |
Note: The Ki value for Tiotropium was estimated from its pA2 value, where pA2 = -log(KB) and assuming a competitive antagonism where KB ≈ Ki.
While the qualitative difference in binding affinity between the this compound enantiomers is established, specific quantitative data such as Ki or IC50 values were not available in the reviewed literature. The table highlights the high affinity of other commonly used LAMAs for the M3 receptor.
Experimental Protocols
The determination of binding affinity for the this compound enantiomers was achieved through a competitive radioligand binding assay, specifically a filter-binding assay. This technique is a robust method for quantifying the interaction between a ligand and its receptor.
Protocol: Competitive Radioligand Binding Assay for M3 Muscarinic Receptor
1. Materials and Reagents:
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.
-
Competitors: (R)-Mepenzolate Bromide, (S)-Mepenzolate Bromide, and reference compounds (e.g., Atropine).
-
Receptor Source: Membranes prepared from cells or tissues expressing the human muscarinic M3 receptor (e.g., CHO-K1 cells stably expressing the hM3R).
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).
-
Wash Buffer: Cold PBS.
-
Glass Fiber Filters: Treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Incubation: In a multi-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound enantiomers or reference compounds).
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a vacuum manifold. This step separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for determining binding affinity and the signaling pathway of the muscarinic M3 receptor.
Caption: Experimental workflow for determining the binding affinity of this compound enantiomers.
Caption: Simplified signaling pathway of the muscarinic M3 receptor and the antagonistic action of this compound.
Conclusion
The available evidence strongly indicates that the (R)-enantiomer of this compound is the more potent binder to the muscarinic M3 receptor. This stereoselectivity underscores the importance of chiral separation in drug development to potentially enhance therapeutic efficacy and reduce off-target effects. While direct quantitative comparisons with other LAMAs are pending the release of specific Ki values for the this compound enantiomers, the provided data and protocols offer a solid foundation for researchers in the field. Further studies are warranted to fully elucidate the quantitative binding characteristics of these enantiomers and their clinical implications.
References
- 1. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of aclidinium bromide, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
A Comparative Analysis of Mepenzolate Bromide and Other Anticholinergics on Salivation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antisialagogue effects of Mepenzolate Bromide and other commonly used anticholinergic agents, namely Glycopyrrolate, Atropine, and Scopolamine. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the relative efficacy and mechanisms of these compounds in reducing salivary flow. This document summarizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
Executive Summary
Anticholinergic drugs are a cornerstone in the management of sialorrhea (excessive salivation), a condition prevalent in various neurological disorders. These agents act by competitively antagonizing acetylcholine at muscarinic receptors in the salivary glands, thereby reducing saliva production. While effective, their clinical utility is often nuanced by differences in potency, side-effect profiles, and pharmacokinetics. Glycopyrrolate is frequently considered a first-line treatment due to its efficacy and favorable side-effect profile, particularly its limited ability to cross the blood-brain barrier. Atropine and Scopolamine are also effective antisialagogues, though their use can be associated with more central nervous system effects. This compound, a quaternary ammonium anticholinergic, is also utilized for its peripheral effects, but direct comparative quantitative data on its impact on salivation is less abundant in recent literature.
Quantitative Comparison of Antisialagogue Effects
The following table summarizes the quantitative effects of this compound, Glycopyrrolate, Atropine, and Scopolamine on salivary flow as reported in various studies. It is important to note that direct head-to-head trials for all these agents under identical conditions are limited, and thus, comparisons should be made with consideration of the different experimental contexts.
| Drug | Dosage | Route of Administration | Effect on Salivation | Study Population |
| This compound | 25-50 mg | Oral | Diminishes gastric acid and pepsin secretion; specific quantitative data on saliva reduction is not readily available in recent literature.[1] | Adults |
| Glycopyrrolate | 1 mg, 3 times daily | Oral | Statistically significant improvement in sialorrhea scores. | Patients with Parkinson's disease |
| Atropine | 0.03 mg/kg | Oral | 84.3% maximum reduction in salivary flow. | Healthy Adults |
| Atropine | 600 µg (single dose) | Sublingual | Mean reduction of -57.21% in saliva secretion compared to placebo. | Clozapine-treated patients |
| Scopolamine | Not specified | Not specified | Up to 81% reduction in non-stimulated salivation. | Not specified |
Mechanism of Action: Anticholinergic Inhibition of Salivation
Anticholinergic drugs exert their antisialagogue effect by blocking the action of acetylcholine (ACh) on muscarinic receptors, primarily the M3 subtype, located on the acinar cells of the salivary glands. This inhibition disrupts the parasympathetic signaling pathway that stimulates saliva production.
Caption: Anticholinergic drugs block acetylcholine binding to M3 muscarinic receptors on salivary gland cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of scientific findings. Below are summaries of experimental protocols used in studies evaluating the antisialagogue effects of the discussed anticholinergics.
General Protocol for Saliva Collection and Measurement
A common methodology for assessing the impact of antisialagogues on salivation involves the following steps:
Caption: A typical workflow for evaluating the efficacy of antisialagogue medications.
1. This compound:
-
Dosage: The typical adult dosage for its approved indication (adjunctive therapy for peptic ulcer) is 25 to 50 mg taken four times a day, preferably with meals and at bedtime.[1]
-
Method of Saliva Measurement: While specific protocols for measuring its antisialagogue effect are not detailed in the provided search results, a standard approach would involve collecting unstimulated and/or stimulated whole saliva at baseline and at various time points after drug administration. Salivary flow rate would be determined by measuring the volume of saliva collected over a specific period.
2. Glycopyrrolate:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover trial.
-
Participants: Patients with Parkinson's disease experiencing sialorrhea.
-
Dosage and Administration: 1 mg of oral glycopyrrolate administered three times daily for four weeks.
-
Outcome Measure: Severity of sialorrhea was scored daily by patients or caregivers using a sialorrhea scoring scale.
3. Atropine:
-
Study Design: An assessment of oral versus intramuscular administration.
-
Participants: Healthy adult volunteers.
-
Dosage and Administration: A 0.03 mg/kg dose of atropine was administered orally.
-
Method of Saliva Measurement: Salivary flow was measured to determine the maximum reduction.
-
Another Study Design: A multicentre, randomised, placebo-controlled trial.
-
Participants: Clozapine-treated patients with hypersalivation.
-
Dosage and Administration: A single 600-μg dose of sublingual atropine drops.
-
Method of Saliva Measurement: Unstimulated saliva secretion was measured over 5 minutes at baseline and 2 hours after administration.
4. Scopolamine:
-
General Approach: Studies have measured both non-stimulated and stimulated salivation.
-
Method of Saliva Measurement: Saliva production is quantified to determine the percentage of reduction following administration.
Comparative Logic and Drug Selection
The choice of an anticholinergic agent for managing sialorrhea depends on a balance between desired efficacy and potential side effects. The following diagram illustrates a logical approach to selecting an appropriate agent.
Caption: A decision-making framework for selecting an anticholinergic agent for sialorrhea.
Conclusion
This comparative guide highlights the current understanding of the effects of this compound, Glycopyrrolate, Atropine, and Scopolamine on salivation. While Glycopyrrolate is often favored due to its peripheral action and evidence base, Atropine and Scopolamine remain important therapeutic options. Further research, particularly direct comparative studies involving this compound with standardized methodologies and quantitative salivary flow measurements, is warranted to provide a more definitive ranking of the antisialagogue efficacy of these agents. Researchers and drug development professionals are encouraged to consider the specific clinical context, patient characteristics, and desired therapeutic outcomes when designing studies or developing new formulations for the management of sialorrhea.
References
A Head-to-Head Comparison of Mepenzolate Bromide and Ipratropium Bromide in Bronchoconstriction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticholinergic agents for the management of bronchoconstrictive disorders, Ipratropium Bromide stands as a well-established therapeutic. However, emerging research into Mepenzolate Bromide, a compound traditionally used for gastrointestinal disorders, has unveiled its potential as a novel treatment for respiratory diseases, owing to a unique dual mechanism of action. This guide provides a comprehensive head-to-head comparison of these two muscarinic antagonists, presenting available preclinical data to inform future research and drug development.
Mechanism of Action: A Tale of Two Antagonists
Both this compound and Ipratropium Bromide exert their primary bronchodilatory effect by blocking muscarinic acetylcholine receptors in the airways. Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, induces contraction of the airway smooth muscle by binding to M3 muscarinic receptors. By antagonizing these receptors, both drugs inhibit this contraction, leading to bronchodilation.
However, preclinical studies suggest a key difference in their mechanisms. While Ipratropium Bromide's action is primarily limited to muscarinic receptor blockade, this compound has been shown to possess an additional anti-inflammatory effect that is independent of its action on muscarinic receptors[1][2]. This dual action positions this compound as a potentially more versatile therapeutic agent for chronic inflammatory airway diseases like COPD.
Signaling Pathway of Muscarinic Antagonists in Bronchoconstriction
Comparative Efficacy: Preclinical Evidence
Direct comparative clinical trials between this compound and Ipratropium Bromide for bronchoconstriction are not yet available. However, preclinical studies in animal models provide valuable insights into their relative potency and efficacy.
Muscarinic Receptor Binding Affinity
The affinity of a drug for its target receptor is a key determinant of its potency. The following table summarizes the available data on the binding affinities of this compound and Ipratropium Bromide for muscarinic receptors.
| Compound | Receptor Subtype | Binding Affinity (IC50 / Ki) | Reference |
| This compound | M3 | Ki: Higher value (lower affinity) compared to other LAMAs | [3] |
| Ipratropium Bromide | M1 | IC50: 2.9 nM | [4] |
| M2 | IC50: 2.0 nM | [4] | |
| M3 | IC50: 1.7 nM | [4] |
Note: A lower IC50 or Ki value indicates a higher binding affinity.
The data suggests that Ipratropium Bromide is a potent, non-selective antagonist of M1, M2, and M3 muscarinic receptors. In contrast, this compound exhibits a lower affinity for the M3 receptor compared to other long-acting muscarinic antagonists (LAMAs)[3]. This difference in receptor affinity may have implications for their clinical dosing and side-effect profiles.
Bronchodilatory Effect in a Mouse Model of COPD
A key preclinical model for evaluating bronchodilators is the methacholine-induced bronchoconstriction model in mice. Methacholine is a muscarinic agonist that, when inhaled, causes airway narrowing. The ability of a test compound to counteract this effect is a measure of its bronchodilatory potential.
Studies have shown that intratracheal administration of this compound dose-dependently inhibits methacholine-induced airway resistance in mice, demonstrating its bronchodilatory activity[3]. While direct comparative data with Ipratropium Bromide in the same study is unavailable, Ipratropium is a well-established bronchodilator known to be effective in similar preclinical models[5][6].
| Feature | This compound | Ipratropium Bromide |
| Primary Mechanism | Muscarinic Receptor Antagonist | Muscarinic Receptor Antagonist |
| Secondary Mechanism | Anti-inflammatory (Muscarinic receptor-independent) | None reported |
| Receptor Selectivity | Lower affinity for M3 receptor compared to some LAMAs | Non-selective for M1, M2, and M3 receptors |
| Preclinical Efficacy | Dose-dependent inhibition of methacholine-induced bronchoconstriction in mice | Potent antagonist of acetylcholine-induced bronchoconstriction |
| Clinical Development for Respiratory Disease | Investigational | Established and widely used |
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following provides a detailed methodology for a key experiment.
Methacholine-Induced Bronchoconstriction in Mice
This protocol outlines the invasive measurement of airway resistance in anesthetized, tracheostomized mice in response to a methacholine challenge.
References
- 1. This compound displays beneficial effects in a mouse model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical modification-mediated optimisation of bronchodilatory activity of mepenzolate, a muscarinic receptor antagonist with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Mepenzolate Derivatives With Long-Acting Bronchodilatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ipratropium bromide potentiates bronchoconstriction induced by vagal nerve stimulation in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Evaluating the Therapeutic Index of Mepenzolate Bromide Relative to Other Antispasmodics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of Mepenzolate Bromide and other commonly used antispasmodic agents, including Hyoscyamine, Dicyclomine, and Glycopyrrolate. The therapeutic index (TI), a ratio of a drug's toxic dose to its effective dose, is a critical measure of its safety profile. A higher TI indicates a wider margin of safety for clinical use. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates the underlying molecular mechanisms.
Quantitative Comparison of Therapeutic Indices
A direct comparison of the therapeutic indices of these antispasmodics is challenging due to the limited availability of publicly accessible, head-to-head preclinical studies that use the same animal models and experimental conditions. The therapeutic index is calculated as the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50). While LD50 data is more readily available, ED50 values for the specific antispasmodic effect on gastrointestinal motility are not consistently reported across all compounds in comparable species.
The following table summarizes the available oral LD50 data in rodents for this compound and the selected comparator antispasmodics. It is important to note that these values can vary based on factors such as the animal species, strain, sex, and the specific experimental protocol used.
| Drug | Animal Model | Oral LD50 (mg/kg) | Reference |
| This compound | Rat | >1000 | [1] |
| Mouse | >750 | [1] | |
| Hyoscyamine | Mouse | 81-95 | [2] |
| Dicyclomine | Mouse | 625 | [3][4] |
| Rat | 1290 | [5] | |
| Glycopyrrolate | Rat | 709 | [6][7][8] |
| Mouse | 570 | [7] |
Note on Therapeutic Index Calculation:
The therapeutic index provides a quantitative measure of a drug's safety margin. It is calculated using the following formula:
TI = LD50 / ED50
Due to the absence of directly comparable ED50 data for the antispasmodic effects of this compound, Dicyclomine, and Glycopyrrolate in the public domain, a comprehensive table comparing their therapeutic indices cannot be constructed at this time. However, for Hyoscyamine, an ED50 for convulsions in mice has been reported as 54 mg/kg[2]. While not a direct measure of its antispasmodic efficacy, it can be used to provide an estimated therapeutic index for its central nervous system effects in mice:
-
Estimated Therapeutic Index for Hyoscyamine (convulsions, mouse): 81-95 mg/kg / 54 mg/kg ≈ 1.5 - 1.76
This narrow therapeutic index for central effects highlights the importance of using a therapeutically relevant endpoint when calculating and interpreting this value.
Experimental Protocols
To provide researchers with the necessary methodological framework, this section details the standard experimental protocols for determining the LD50 and the ED50 for antispasmodic activity.
Determination of Acute Oral Toxicity (LD50)
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following protocol is a general guideline for its determination in rodents.
Objective: To determine the single oral dose of a substance that is lethal to 50% of a test animal population.
Animals: Healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice), nulliparous and non-pregnant females. Animals are randomly assigned to treatment groups.
Procedure:
-
Preliminary "Up-and-Down" or "Staircase" Method: To estimate the approximate lethal dose range and reduce the number of animals used, a small number of animals are dosed sequentially. If an animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose.
-
Main Study:
-
Animals are fasted overnight (with access to water) before dosing.
-
The test substance is administered orally via gavage. A vehicle control group receives the vehicle alone.
-
At least three dose levels are used, chosen to bracket the expected LD50.
-
Animals are observed for mortality and clinical signs of toxicity at regular intervals for the first few hours post-dosing and then daily for 14 days.
-
Body weight is recorded at the beginning and end of the study.
-
At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed on all animals.
-
-
Data Analysis: The LD50 is calculated using statistical methods such as the Probit method or the Logit method.
Determination of Antispasmodic Efficacy (ED50) via Inhibition of Gastrointestinal Transit (Charcoal Meal Test)
The charcoal meal test is a common in vivo method to assess the effect of a substance on gastrointestinal motility. For an antispasmodic, the desired effect is a reduction in transit time.
Objective: To determine the dose of an antispasmodic agent that produces a 50% inhibition of the normal transit of a charcoal meal through the small intestine.
Animals: Healthy, adult rodents (e.g., rats or mice).
Procedure:
-
Fasting: Animals are fasted for a period of 6-18 hours before the experiment to ensure an empty stomach, with free access to water[5].
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally or via another relevant route.
-
Charcoal Meal Administration: After a set period to allow for drug absorption (e.g., 30-60 minutes), a charcoal meal (typically 5-10% activated charcoal in a 5-10% gum acacia suspension) is administered orally.
-
Observation Period: The animals are left for a specific duration (e.g., 20-30 minutes) to allow the charcoal to travel through the gastrointestinal tract.
-
Euthanasia and Dissection: Animals are euthanized by a humane method (e.g., CO2 asphyxiation). The abdomen is opened, and the small intestine is carefully dissected from the pyloric sphincter to the ileocecal junction.
-
Measurement: The total length of the small intestine is measured. The distance traveled by the charcoal front from the pylorus is also measured.
-
Calculation of Percent Transit:
-
Percent Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
-
Data Analysis: The ED50 is the dose of the drug that causes a 50% reduction in the percent transit compared to the vehicle control group. This is typically calculated from a dose-response curve.
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Antagonist Signaling Pathway
This compound and the other compared antispasmodics are muscarinic receptor antagonists. They exert their effects by blocking the action of acetylcholine (ACh) on muscarinic receptors, primarily the M3 subtype, located on smooth muscle cells of the gastrointestinal tract. This blockade inhibits the downstream signaling cascade that leads to muscle contraction.
Caption: Muscarinic antagonist mechanism of action.
Experimental Workflow for Therapeutic Index Determination
The following diagram illustrates the logical flow of experiments required to determine the therapeutic index of an antispasmodic agent.
Caption: Workflow for determining the therapeutic index.
References
- 1. Enteric RET inhibition attenuates gastrointestinal secretion and motility via cholinergic signaling in rat colonic mucosal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of fasting on evaluation of gastrointestinal transit with charcoal meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrointestinal transit measurements in mice with 99mTc-DTPA-labeled activated charcoal using NanoSPECT-CT | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effect of glycopyrrolate on antral motility, gastric emptying, and intestinal transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mepenzolate Bromide: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of Mepenzolate Bromide, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals must adhere to these protocols to minimize risks associated with this compound.
This compound, an anticholinergic agent, requires careful handling and disposal due to its classification as acutely toxic if swallowed and slightly hazardous to aquatic environments. While not federally listed as a hazardous waste, proper disposal through a licensed waste management facility is mandatory to ensure compliance with environmental regulations.
Waste Characterization and Segregation
Initial assessment of this compound waste is critical. Based on available Safety Data Sheets (SDS), this compound is categorized as follows:
| Hazard Classification | Description | Citation |
| Acute Oral Toxicity | Category 4 | [1][2] |
| Aquatic Hazard | Water Hazard Class 1 (Self-assessment): Slightly hazardous for water | [2] |
This compound is not classified as a federally hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is not a P-listed or U-listed hazardous waste.[2] Furthermore, it is not regulated as a hazardous material for transportation by the Department of Transportation (DOT).[2]
Despite its non-hazardous waste classification at the federal level, it is imperative to manage it as a chemical waste. Do not dispose of this compound in standard laboratory trash or down the drain. All waste containing this compound, including pure substance, solutions, and contaminated labware, must be segregated into a designated, clearly labeled hazardous waste container.
Step-by-Step Disposal Protocol
Follow these procedures for the compliant disposal of this compound:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Waste Collection:
-
Collect all solid this compound waste, including unused or expired product and contaminated materials (e.g., weigh boats, contaminated paper towels), in a designated, leak-proof, and sealable container.
-
Collect liquid waste containing this compound in a separate, compatible, and clearly labeled container.
-
-
Labeling: Label the waste container clearly with "this compound Waste" and include the date of accumulation.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. The recommended method of disposal is incineration at an approved waste disposal plant.[1]
-
Documentation: Maintain accurate records of the amount of this compound waste generated and the date of its disposal, in accordance with your institution's policies.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling Mepenzolate Bromide
Essential Safety and Handling Guide for Mepenzolate Bromide
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure a safe laboratory environment and proper logistical management of this chemical.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. It is essential to be aware of its potential health effects and physical properties before handling.
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed[1][2][3], in contact with skin[2], or if inhaled[2].
-
Irritation: Causes skin irritation[4], serious eye irritation[4], and may cause respiratory irritation[4].
| Identifier | Value | Source |
| CAS Number | 76-90-4 | [1][2] |
| Molecular Formula | C21H26BrNO3 | [2][5] |
| Molecular Weight | 420.34 g/mol | [2] |
| Hazard Codes (H-Statements) | H302, H312, H332, H315, H319, H335 | [2][3][4] |
| Precautionary Codes (P-Statements) | P264, P270, P280, P301+P312, P330, P501 | [1][4] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical to minimize exposure and environmental impact. The following workflow outlines the necessary steps from receipt to disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Procedural Guidance: Step-by-Step Protocols
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and most critical barrier against exposure.[6] The following equipment is mandatory when handling this compound:
-
Hand Protection : Wear two pairs of powder-free chemotherapy gloves that meet ASTM D6978 standards.[6][7][8] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[8] Change gloves every 30-60 minutes or immediately upon known or suspected contact with the chemical.[6][8]
-
Eye and Face Protection : Use chemical safety goggles and a face shield to protect against potential splashes.[7][9] Standard eyeglasses or safety glasses with side shields are not sufficient.[8]
-
Respiratory Protection : An N95 respirator or higher is required to prevent inhalation of dust or aerosols, especially when handling the solid form or during procedures that may generate particles.[6][8] A standard surgical mask does not provide adequate protection.[6]
-
Body Protection : Wear a disposable, long-sleeved gown made of a low-permeability fabric, such as polyethylene-coated polypropylene.[7][9] The gown must close in the back and have tight-fitting elastic or knit cuffs.[8] Cloth lab coats are not suitable as they can absorb the chemical.[7]
-
Head and Shoe Covers : Disposable head, hair, and shoe covers should be used to minimize cross-contamination.[6][7] Two pairs of shoe covers are recommended.[8]
Handling and Storage Protocol
Adherence to strict handling and storage procedures is essential for safety and to maintain the integrity of the compound.
Receiving and Storage:
-
Upon receipt, inspect the container for damage or leaks.
-
Review the Safety Data Sheet (SDS) before use.[5]
-
For long-term stability (≥4 years), store at -20°C.[5] For short-term use, storage at room temperature (below 86°F or 30°C) away from excessive heat is acceptable.[10][11][12]
Safe Handling:
-
Handle this compound in a designated area, such as a chemical fume hood or a ventilated powder containment enclosure, to minimize inhalation risk.
-
Avoid any actions that could generate dust.
-
Wash hands thoroughly with soap and water before breaks and at the end of the work shift.[1][5]
-
Avoid prolonged or repeated exposure.[1]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
All disposable PPE (gloves, gowns, masks, etc.) used during handling must be considered contaminated waste.
-
Collect all solid waste, including contaminated wipes and disposable equipment, in a clearly labeled, sealed container for hazardous chemical waste.
-
Unused or expired this compound should also be treated as hazardous waste.
Final Disposal:
-
Dispose of all waste materials in accordance with local, state, and federal regulations.[1][2] Do not dispose of this compound down the drain or in the regular trash.[1]
-
If a drug take-back program is available, it is the preferred method for disposing of unused medicine.[13][14]
-
In the absence of a take-back program, the compound should be mixed with an inert, undesirable substance (e.g., cat litter or used coffee grounds), placed in a sealed plastic bag, and disposed of through an approved hazardous waste contractor.[14][15]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C21H26BrNO3 | CID 6461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pppmag.com [pppmag.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Cantil (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. drugs.com [drugs.com]
- 13. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 14. fda.gov [fda.gov]
- 15. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
